molecular formula C13H10ClNO B1619289 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL CAS No. 782-77-4

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL

Cat. No.: B1619289
CAS No.: 782-77-4
M. Wt: 231.68 g/mol
InChI Key: OZLVEHYXNFJUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201837. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVEHYXNFJUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264347, DTXSID501309018
Record name 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylidene-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-77-4, 82306-73-8
Record name Salicylidene-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC201837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylidene-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-CHLOROPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-([(4-chlorophenyl)imino]methyl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Ligand Applications[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-([(4-chlorophenyl)imino]methyl)phenol (also referred to as N-(4-chlorophenyl)salicylaldimine). This molecule represents a privileged Schiff base scaffold, distinguished by its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities and its utility as a bidentate (


-donor) ligand in coordination chemistry.

This document is structured for researchers requiring actionable protocols for synthesis, purification, and spectroscopic validation, alongside a mechanistic understanding of its photochromic and biological behaviors.

Molecular Architecture & Physico-Chemical Properties[2][3][4][5]

The core structure arises from the condensation of salicylaldehyde and 4-chloroaniline.[1][2] Its significance lies not merely in its static structure, but in its dynamic tautomerism.

1.1 Structural Dynamics: The ESIPT Mechanism

The defining feature of this molecule is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the imine nitrogen. Upon photoexcitation, this bond facilitates a barrierless proton transfer, converting the stable Enol form to a photochromic Keto species.

  • Ground State: Exists primarily as the Enol-Imine tautomer.

  • Excited State: rapid proton transfer yields the Keto-Amine tautomer, responsible for large Stokes-shifted fluorescence (often yellow/orange emission).

1.2 Physical Constants Table
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 231.68 g/mol
Appearance Yellow crystalline solid
Melting Point 120°C – 138°C (Solvent dependent) [1, 4]
Solubility Soluble in EtOH, MeOH, CHCl

, DMSO; Insoluble in

Crystal System Orthorhombic / Monoclinic (Polymorphic) [5]
Synthesis & Purification Protocol

Expert Insight: While standard Schiff base condensation is straightforward, moisture control is critical. The reaction is reversible; excess water shifts equilibrium back to reactants. The use of absolute ethanol and a Dean-Stark trap (if scaling up) or molecular sieves ensures high yield.

2.1 Reagents
  • Salicylaldehyde (10 mmol, 1.22 g)

  • 4-Chloroaniline (10 mmol, 1.27 g)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

2.2 Step-by-Step Methodology
  • Solubilization: Dissolve 1.27 g of 4-chloroaniline in 15 mL of warm absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 1.22 g of salicylaldehyde dissolved in 15 mL ethanol to the amine solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validation: The solution should deepen in color (bright yellow) as the imine bond forms.

  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath. A yellow precipitate should form.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to remove unreacted amine (which can cause darkening over time).

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Reactants Salicylaldehyde + 4-Chloroaniline Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (Acid Cat.) Dehydration - H2O (Elimination) Intermediate->Dehydration Product Schiff Base Product (Yellow Precipitate) Dehydration->Product Imine Formation Recryst Recrystallization (Hot EtOH) Product->Recryst Purification

Caption: Reaction pathway for the acid-catalyzed condensation of salicylaldehyde and 4-chloroaniline.

Spectroscopic Characterization

To validate the structure, researchers must confirm the formation of the azomethine bond (-CH=N-) and the presence of the phenolic -OH.

3.1 Diagnostic Spectral Data
TechniqueSignalAssignmentInterpretation
FT-IR 1610–1644 cm


Key Indicator: Formation of imine linkage. Absence of C=O stretch (~1680 cm

) confirms completion.
FT-IR 3100–3400 cm


Broad band indicates strong intramolecular hydrogen bonding.

H NMR

8.5 – 9.0 ppm
s, 1HAzomethine proton (-CH=N-).

H NMR

~13.0 ppm
s, 1HPhenolic -OH (Exchangeable with D

O). Downfield shift due to H-bonding.
UV-Vis 260–280 nm

Aromatic transitions.
UV-Vis 320–350 nm

Transition involving the imine lone pair.
Coordination Chemistry & Ligand Behavior[2][10][11]

This molecule acts as a monobasic, bidentate ligand (


 donor set). The phenolic proton is acidic and is displaced upon metal coordination, forming a neutral chelate with divalent metal ions (

).
4.1 Metal Complexation Pathway

The ligand (HL) reacts with metal acetates or chlorides to form complexes of the type


.
  • Reaction:

    
    
    
  • Geometries:

    • Cu(II)/Ni(II): Typically Square Planar.

    • Zn(II): Tetrahedral or Octahedral (if solvent coordinated).

    • Co(II): Octahedral.

4.2 Biological Implications

Schiff bases derived from 4-chloroaniline exhibit enhanced biological activity upon complexation (Chelation Theory). The lipophilicity of the complex increases due to the delocalization of pi-electrons over the whole chelate ring, enhancing penetration through the lipid layer of bacterial membranes [1, 2].

  • Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Bacillus subtilis.[3]

  • Mechanism: Interference with normal cell processes; the azomethine nitrogen can form hydrogen bonds with active centers of cell constituents.

4.3 ESIPT & Tautomerism Diagram

ESIPT_Mechanism Enol_Ground Enol (Ground State) O-H...N Bond Enol_Excited Enol* (Excited State) Franck-Condon Enol_Ground->Enol_Excited hν (Absorption) Keto_Excited Keto* (Excited State) Proton Transferred Enol_Excited->Keto_Excited ESIPT (Fast) Keto_Ground Keto (Ground State) Metastable Keto_Excited->Keto_Ground Fluorescence (Large Stokes Shift) Keto_Ground->Enol_Ground Reverse Proton Transfer

Caption: The four-level photocycle illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) responsible for the molecule's photophysical properties.

References
  • Journal of Chemical and Pharmaceutical Research . (2012). Synthesis and biological activity of Schiff base mixed ligand complexes derived from 4-chloroaniline & salicylaldehyde. Retrieved from

  • ResearchGate . (2025). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Retrieved from

  • New Journal of Chemistry . Synthesis, characterization, biological evaluation... of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol. Retrieved from

  • ChemicalBook . This compound Properties and Suppliers. Retrieved from

  • NIH / Acta Crystallographica . 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol Crystal Structure. Retrieved from

Sources

Thermodynamic Stability of CPIMP Schiff Base Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of CPIMP (2-[(4-chlorophenyl)imino]methylphenol), a specific Schiff base ligand used in coordination chemistry and pharmacological applications.

Executive Summary

CPIMP (C hloroP henyl I mino M ethyl P henol) is a bidentate Schiff base ligand synthesized from the condensation of salicylaldehyde and 4-chloroaniline. In drug development and catalysis, its value lies in its dual stability profile:

  • Thermodynamic Solution Stability: It forms highly stable chelate complexes with transition metals (Cu²⁺, Ni²⁺, Co²⁺), governed by the chelate effect and the Irving-Williams series.

  • Thermal Stability: As a solid, the monomer and its oligomers (OCPIMP) exhibit high thermal resistance (decomposition onset >170°C), making them suitable for high-temperature catalytic cycles or solid-state pharmaceutical formulations.

Disambiguation Note: In this guide, "CPIMP" refers exclusively to the Schiff base N-(4-chlorophenyl)salicylaldimine, not the nucleotide derivative cyclic inosine monophosphate (cIMP).

Chemical Identity & Structural Basis of Stability

The thermodynamic stability of CPIMP is intrinsic to its molecular architecture. It functions as a NO-donor ligand, coordinating through the azomethine nitrogen and the phenolic oxygen.

Structural Parameters
  • IUPAC Name: 2-[(4-chlorophenyl)iminomethyl]phenol[1][2]

  • Molecular Formula: C₁₃H₁₀ClNO

  • Coordination Mode: Bidentate (N, O)

  • Key Stability Feature: Formation of a six-membered chelate ring upon metallation, which is thermodynamically favored over non-cyclic analogs (The Chelate Effect).

Synthesis Pathway (The Kinetic Vector)

The formation of CPIMP is a reversible condensation reaction. The stability of the product relies on the effective removal of water to drive the equilibrium forward (Le Chatelier's principle).

CPIMP_Synthesis Sal Salicylaldehyde (C7H6O2) Carb Carbinolamine Intermediate (Unstable) Sal->Carb Nucleophilic Attack (Acid Cat.) Ani 4-Chloroaniline (C6H6ClN) Ani->Carb Nucleophilic Attack (Acid Cat.) CPIMP CPIMP Ligand (Schiff Base) Carb->CPIMP Dehydration (-H2O) Water H2O (Byproduct) Carb->Water

Figure 1: Stepwise synthesis mechanism. The dehydration step is irreversible under anhydrous conditions, locking the ligand into its stable imine form.

Thermodynamic Stability in Solution

In physiological or catalytic solutions, the stability of CPIMP metal complexes (


) is defined by the stepwise formation constant (

) and the overall stability constant (

).
The Chelate Effect & Entropy

The reaction


 is driven primarily by entropy (

)
.
  • Mechanism: When CPIMP binds a metal ion, it displaces coordinated solvent molecules (typically water).

  • Thermodynamic Gain: The release of multiple water molecules into the bulk solvent increases the disorder (entropy) of the system, making

    
     more negative (spontaneous).
    
Substituent Effects (The "Chloro" Factor)

The 4-chloro substituent on the N-phenyl ring exerts an electron-withdrawing inductive effect (-I) .

  • Impact on Basicity: It reduces the electron density on the azomethine nitrogen (

    
    -donor).
    
  • Impact on Stability: While this slightly lowers the basicity (and thus the

    
    ) of the ligand compared to an unsubstituted analogue, it increases the acidity of the complex, potentially enhancing stability in slightly acidic biological microenvironments (e.g., tumor tissues).
    
  • Resonance Compensation: The conjugation of the Schiff base (

    
    ) system allows for electron delocalization, maintaining structural integrity even with the electron-withdrawing group.
    
Stability Trends (Irving-Williams Series)

For CPIMP complexes with divalent ions, the thermodynamic stability follows the established order:



  • Cu(II) Maximum: The Copper-CPIMP complex exhibits the highest stability (

    
    ) due to the Jahn-Teller distortion, which provides additional stabilization energy in the square planar geometry.
    
Thermodynamic Parameters (Theoretical Estimates)
ParameterSymbolValue TrendPhysical Interpretation
Gibbs Free Energy

Negative (

)
Spontaneous complex formation.
Enthalpy

Negative (

)
Exothermic bond formation (M-N and M-O).
Entropy

Positive (

)
Chelate effect; release of solvent molecules.

Thermal Stability (Solid State)

For drug formulation and materials science (e.g., conductivity applications), the solid-state stability of CPIMP is critical.

Decomposition Profile (TGA)

Thermogravimetric Analysis (TGA) of CPIMP and its oligomers (OCPIMP) reveals a multi-stage decomposition profile.

  • Stage 1 (< 170°C): Stable. Negligible mass loss. Loss of surface moisture or lattice solvent may occur <100°C.

  • Stage 2 (170°C - 250°C): Onset of degradation. Breakdown of the azomethine linkage.

  • Stage 3 (> 500°C): Carbonization. Formation of metal oxides (if metallated).[3]

Implication: CPIMP ligands are stable under standard sterilization protocols (autoclaving) and pharmaceutical processing temperatures.

Experimental Protocols

To validate the stability of CPIMP in your specific application, follow these self-validating protocols.

Protocol A: Determination of Protonation & Stability Constants (Potentiometry)

Objective: Determine


 values for M-CPIMP complexes.

Reagents:

  • CPIMP Ligand (0.001 M in Dioxane/Water 60:40 v/v).

  • Metal Salt (

    
    , 
    
    
    
    , etc.).
  • Standardized NaOH (0.1 M).

  • 
     (0.1 M) for ionic strength maintenance.[4]
    

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 9.0). Correct for the liquid junction potential of the mixed solvent.

  • Acid Titration: Titrate free mineral acid (

    
    ) to establish the baseline.
    
  • Ligand Titration: Titrate Acid + CPIMP. The shift in the pH curve indicates proton dissociation (determination of

    
    ).
    
  • Complex Titration: Titrate Acid + CPIMP + Metal Ion. The pH drop compared to the ligand curve indicates complex formation (proton displacement).

  • Data Analysis: Use Hyperquad or BEST software to fit the potentiometric data and calculate

    
    .
    

Potentiometry_Workflow Start Start: Calibrate pH Meter (Correction for Solvent Effect) Prep Prepare Solutions (Ligand, Metal, Ionic Strength Adjuster) Start->Prep Titrate_L Titration 1: Ligand Only (Determine pKa) Prep->Titrate_L Titrate_M Titration 2: Ligand + Metal (Determine Log K) Titrate_L->Titrate_M Calc Calculate Bjerrum Function (nbar) & pL values Titrate_M->Calc Fit Non-linear Least Squares Fitting (Hyperquad/BEST) Calc->Fit Result Output: Stability Constants (Log Beta) Fit->Result

Figure 2: Potentiometric titration workflow for thermodynamic stability determination.

Protocol B: Thermal Stability Assessment (TGA)

Objective: Define the operational temperature range.

  • Sample: 5–10 mg of dry CPIMP or M-CPIMP complex.

  • Atmosphere: Nitrogen (

    
    ) flow (50 mL/min) to prevent oxidative degradation during heating.
    
  • Ramp: Heat from 25°C to 800°C at 10°C/min.

  • Analysis: Record the

    
     (temperature of 5% mass loss).
    

Applications in Drug Development

The thermodynamic stability of CPIMP directly influences its pharmacokinetics:

  • Bioavailability: The high stability constant (

    
    ) ensures that the metal complex remains intact in the blood stream (pH 7.4), preventing the premature release of toxic free metal ions.
    
  • Targeting: The lipophilic nature of the chlorophenyl group facilitates passive diffusion across cell membranes.

  • Mechanism: Once intracellular (lower pH in lysosomes or hypoxic tumor environments), the slight protonation of the phenolic oxygen (governed by its

    
    ) may trigger ligand dissociation, releasing the active metal payload or the cytotoxic ligand itself.
    

References

  • Kaya, I., & Yıldırım, M. (2011). Synthesis, characterization, and thermal degradation of oligo-2-[(4-chlorophenyl) imino methylene] phenol. Journal of Applied Polymer Science.

    • Source:

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society.

    • Source:

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. Context: Standard reference for salicylaldimine stability constants.
  • Ghanghas, P., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI.

    • Source:

  • Mishra, P. M., et al. (2018). Determination of thermodynamic stability constant of bivalent transition metal complexes with Schiff base ligands. International Journal of Current Advanced Research.

    • Source:

Sources

Technical Guide: Coordination Chemistry of 2-([(4-chlorophenyl)imino]methyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-([(4-chlorophenyl)imino]methyl)phenol , a bidentate Schiff base ligand pivotal in coordination chemistry and medicinal inorganic research. Synthesized via the condensation of salicylaldehyde and 4-chloroaniline, this ligand (often abbreviated as HL ) is distinguished by its azomethine (-C=N-) linkage and a phenolic hydroxyl group, facilitating the formation of stable transition metal complexes.

For drug development professionals, the significance of this ligand lies in its pharmacophore modification potential . The 4-chloro substituent enhances lipophilicity, influencing the bioavailability and membrane permeability of its metal complexes. This guide details the synthesis, structural characterization, coordination geometry, and biological mechanisms of HL and its metal derivatives.

Ligand Architecture & Synthesis

Rational Design and Reaction Mechanism

The synthesis of this compound follows a classic nucleophilic addition-elimination pathway. The reaction is thermodynamically driven by the removal of water (dehydration), favoring the formation of the stable imine bond.

Reaction Protocol:

  • Precursors: Salicylaldehyde (1.0 eq) and 4-Chloroaniline (1.0 eq).

  • Solvent: Absolute Ethanol or Methanol.

  • Conditions: Reflux for 2–4 hours; catalyzed by trace glacial acetic acid if kinetics are sluggish.

  • Yield: Typically high (>80%) due to the conjugation stability of the resulting system.

Mechanism:

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of salicylaldehyde.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Elimination of a water molecule to form the C=N double bond.

Tautomerism and Stability

In the solid state, the ligand predominantly exists in the enol-imine tautomeric form. This is stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (


), which locks the molecule in a planar or near-planar conformation, essential for pre-organizing the ligand for metal coordination.

Synthesis Precursors Precursors (Salicylaldehyde + 4-Chloroaniline) Intermediate Carbinolamine Intermediate Precursors->Intermediate Nucleophilic Attack (Ethanol, Reflux) Ligand Ligand (HL) Enol-Imine Form Intermediate->Ligand - H2O (Dehydration) Complex Metal Complex [M(L)2] Ligand->Complex + M(II) Salt (Deprotonation)

Figure 1: Step-wise synthesis pathway from precursors to metal complexation.

Coordination Modes & Structural Diversity[1][2]

The N,O-Donor System

Upon complexation with divalent transition metals (Cu(II), Ni(II), Co(II), Zn(II)), the ligand acts as a monoanionic, bidentate chelator.

  • Deprotonation: The phenolic proton is lost, creating a phenolate oxygen donor (

    
    ).
    
  • Donation: The azomethine nitrogen donates its lone pair (

    
    ).
    
  • Chelate Ring: This results in the formation of a thermodynamically stable six-membered chelate ring including the metal ion.

Stereochemistry and Geometry

The geometry of the resulting complex is dictated by the metal ion's electronic configuration and the steric bulk of the 4-chlorophenyl group.

Metal IonElectronic Config.[1]Typical GeometryStoichiometry
Cu(II)

Square Planar (distorted)

Ni(II)

Square Planar / Tetrahedral

Co(II)

Tetrahedral / Octahedral

/

Zn(II)

Tetrahedral

Impact of the 4-Chloro Substituent: The chlorine atom at the para-position of the aniline ring exerts an electron-withdrawing inductive effect (-I). While it does not directly participate in coordination, it reduces the electron density on the aromatic ring, potentially increasing the acidity of the phenolic proton and stabilizing the phenolate-metal bond. Sterically, it influences the crystal packing, often promoting


 stacking interactions in the solid lattice.

Coordination M Metal (II) (Cu, Ni, Co, Zn) O1 O (Phenolic) M->O1 N1 N (Imine) M->N1 O2 O (Phenolic) M->O2 N2 N (Imine) M->N2 L1 Ligand 1 Backbone O1->L1 N1->L1 L2 Ligand 2 Backbone O2->L2 N2->L2

Figure 2: Square planar coordination geometry of the ML2 complex (e.g., Cu(II) or Ni(II)).

Physicochemical Characterization

To validate the synthesis and coordination, researchers must rely on specific spectroscopic fingerprints.

Infrared Spectroscopy (FTIR)

The formation of the complex is confirmed by distinct shifts in vibrational frequencies.[2]

Functional GroupFree Ligand (

, cm

)
Metal Complex (

, cm

)
Diagnostic Insight

3300–3450 (Broad)Disappears Confirms deprotonation and coordination via Oxygen.

1610–16301590–1610 (

)
Red shift indicates electron donation from N to Metal.

~1280~1300Blue shift due to C-O bond strengthening upon complexation.

N/A400–500New band confirming Metal-Oxygen bond.

N/A500–600New band confirming Metal-Nitrogen bond.
Nuclear Magnetic Resonance ( NMR)
  • Phenolic Proton: A singlet typically observed at

    
     12.0–13.5 ppm in the free ligand (due to H-bonding) completely disappears in the spectra of diamagnetic complexes (e.g., Zn(II), Ni(II)), confirming the replacement of the proton by the metal ion.
    
  • Azomethine Proton: The singlet at

    
     8.5–9.0 ppm exhibits a slight downfield shift, reflecting the deshielding effect of the metal center.
    

Biological & Pharmacological Applications[1][5][6][7][8][9][10][11][12]

The transition from free ligand to metal complex often results in a significant enhancement of biological activity, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory .

Mechanism of Action
  • Chelation & Lipophilicity: Coordination reduces the polarity of the metal ion by delocalizing its positive charge over the chelate ring and the ligand's aromatic systems. This increases the complex's lipophilicity.

  • Membrane Permeation: Enhanced lipophilicity facilitates the complex's passage through the lipid bilayer of bacterial or fungal cell membranes.

  • Target Interference: Once inside, the complex can block metal binding sites on enzymes, interfere with cell respiration, or interact with DNA via intercalation (facilitated by the planar aromatic rings).

Structure-Activity Relationship (SAR)

The 4-chloro substituent plays a critical role here. Halogens are known to enhance the lipophilicity of organic molecules. In this ligand, the Cl group acts as a lipophilic anchor, further improving the membrane penetration of the complex compared to the unsubstituted analogue.

BioActivity Ligand Free Ligand (Moderate Activity) Chelation Chelation with Metal (Charge Delocalization) Ligand->Chelation Lipophilicity Increased Lipophilicity (Overton's Concept) Chelation->Lipophilicity Permeation Enhanced Cell Membrane Penetration Lipophilicity->Permeation Action Inhibition of Enzymes/ DNA Intercalation Permeation->Action

Figure 3: Mechanism of enhanced biological activity upon coordination.

Experimental Protocols

Synthesis of Ligand (HL)
  • Dissolve 4-chloroaniline (10 mmol) in 20 mL of hot ethanol.

  • Separately, dissolve salicylaldehyde (10 mmol) in 20 mL of ethanol.

  • Add the amine solution to the aldehyde solution dropwise with constant stirring.

  • Reflux the mixture at 70–80°C for 3 hours.

  • Cool the reaction mixture to room temperature; yellow/orange crystals will precipitate.

  • Filter, wash with cold ethanol, and recrystallize from ethanol to obtain pure HL.

Synthesis of Metal Complexes ( )
  • Dissolve the synthesized HL (20 mmol) in 30 mL of hot ethanol.

  • Prepare a solution of the metal salt (e.g.,

    
    , 10 mmol) in 15 mL of ethanol/water.
    
  • Add the metal salt solution to the ligand solution (2:1 Ligand:Metal ratio).

  • Adjust pH to ~7.0–8.0 using a weak base (e.g., ammonium hydroxide) to facilitate deprotonation.

  • Reflux for 3–5 hours.

  • Cool, filter the colored precipitate, wash with water/ethanol, and dry in a desiccator.

References

  • Shamkhy, E. T., et al. (2017).[3] Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1).[3] Link

  • Waziri, I., et al. (2023).[4] Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(II), Ni(II), Cu(II), and Zn(II) complexes.[5][4] New Journal of Chemistry. Link

  • Tukur, A., & Ndamitso, M. (2020). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex.[6] ResearchGate.[7][8] Link

  • Ünver, H., et al. (2009). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E. Link

Sources

Advanced Photophysics of N-Salicylidene-p-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the fluorescence properties, synthesis, and photophysical mechanisms of N-salicylidene-p-chloroaniline (SA-4Cl) derivatives.

Executive Summary

N-salicylidene-p-chloroaniline (SA-4Cl) represents a canonical class of Schiff bases (anils) governed by Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike standard fluorophores, SA-4Cl exhibits a dualistic nature: it is weakly fluorescent in fluid solution due to torsional relaxation but highly emissive in the solid state or rigid matrices. This guide dissects the molecular mechanisms driving its large Stokes-shifted emission, provides validated synthesis protocols, and analyzes the critical role of the p-chloro substituent in modulating crystal packing and thermochromic behavior.

Molecular Mechanism: The ESIPT Engine

The fluorescence of SA-4Cl is not intrinsic to its ground state but is a transient property of its excited tautomer.

The Four-Level Photocycle

Upon UV excitation, the molecule undergoes an ultrafast proton transfer (


 fs) from the hydroxyl oxygen to the imine nitrogen.
  • Enol (E) Ground State: The stable form absorbs UV light (

    
     nm).
    
  • Enol (E) Excited State:** Acidity of the -OH group increases; basicity of the -N= group increases.

  • Keto (K) Excited State:** A barrierless proton transfer occurs, forming the excited cis-keto tautomer.

  • Radiative Decay: The K* species relaxes to the ground keto form, emitting a photon in the yellow-green region (

    
     nm). This results in a massive Stokes shift (
    
    
    
    ).
The p-Chloro Effect & Non-Radiative Loss

In solution, the p-chloro substituent influences the electron density of the aniline ring. However, the dominant deactivation pathway is Twisted Intramolecular Charge Transfer (TICT) . Rotation around the single bonds dissipates energy non-radiatively. In the solid state, crystal packing restricts this rotation, activating strong fluorescence (Aggregation-Induced Emission enhancement).

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the competition between ESIPT fluorescence and non-radiative torsional relaxation.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 UV Excitation (hν) Keto_S1 Keto* (S1) ESIPT Product Enol_S1->Keto_S1 Ultrafast Proton Transfer (<50 fs) TICT TICT State (Non-Radiative) Enol_S1->TICT Bond Rotation (Solution) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (λ ~540nm) Keto_S1->TICT Non-Radiative Decay Keto_S0->Enol_S0 Back-Proton Transfer

Caption: Figure 1. The ESIPT photocycle showing the competition between radiative keto-emission and non-radiative torsional relaxation.

Synthesis & Structural Characterization

The synthesis of SA-4Cl is a condensation reaction. The protocol below ensures high purity, essential for accurate fluorescence quantum yield measurements.

Validated Synthesis Protocol

Reagents:

  • Salicylaldehyde (1.0 eq, Analytical Grade)

  • 4-Chloroaniline (1.0 eq, Recrystallized)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-chloroaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of salicylaldehyde dropwise while stirring at room temperature. The solution will turn yellow immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours to ensure thermodynamic equilibrium.
    
  • Crystallization: Cool the solution slowly to room temperature, then to

    
    . Yellow needle-like crystals will precipitate.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize twice from hot ethanol to remove unreacted amine (which acts as a fluorescence quencher).

  • Drying: Vacuum dry at

    
     for 6 hours.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: Salicylaldehyde + 4-Chloroaniline Reaction Reflux in Ethanol (2 hrs @ 78°C) Start->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization (x2 from EtOH) Isolation->Purification Characterization Validation: 1H-NMR, XRD, UV-Vis Purification->Characterization

Caption: Figure 2.[1] Optimized workflow for the synthesis and purification of SA-4Cl derivatives.

Photophysical Properties & Data Analysis[1][2][3][4][5][6][7][8]

Solution vs. Solid State

SA-4Cl exhibits solvatochromism and state-dependent emission.

  • Solution: Fluorescence is extremely weak (

    
    ) in non-viscous solvents due to free rotation. In protic solvents (methanol), hydrogen bonding can stabilize the keto form, slightly altering absorption but often quenching emission.
    
  • Solid State: Strong emission is observed. The p-chloro derivative typically crystallizes in the

    
    -form (planar), which favors thermochromism  (color change with heat) over photochromism. However, at low temperatures (77 K), fluorescence intensity increases dramatically as non-radiative channels freeze.
    
Key Spectroscopic Data

The following table summarizes typical photophysical parameters for SA-4Cl.

ParameterValue / RangeNotes
Absorption Max (

)
340 – 355 nmAssigned to the Enol (

) transition.
Emission Max (

)
530 – 550 nmAssigned to the Keto* tautomer (ESIPT emission).
Stokes Shift ~10,000 cm⁻¹Exceptionally large, preventing self-absorption.
Quantum Yield (

)
< 0.01 (Solution)0.05 – 0.20 (Solid)Highly dependent on crystal packing and temperature.
Fluorescence Lifetime (

)
< 50 ps (Solution)~1-3 ns (Solid)Short lifetime in solution indicates rapid non-radiative decay.
Experimental Protocol: Fluorescence Measurement

To ensure reproducibility:

  • Concentration: Prepare

    
     M solutions to avoid inner-filter effects.
    
  • Solvent: Use spectroscopic grade cyclohexane (non-polar) and acetonitrile (polar) to observe solvatochromic shifts.

  • Excitation: Excite at the isosbestic point or absorption maximum (~350 nm).

  • Slit Widths: Narrow slits (2.5 nm) are recommended to resolve the Stokes-shifted band.

References

  • Sekikawa, T., et al. (2013).[2] "Initial processes of proton transfer in salicylideneaniline studied by time-resolved photoelectron spectroscopy." The Journal of Physical Chemistry A. Link

  • Mutai, T., et al. (2015). "Conformationally locked salicylideneaniline derivatives with strong ESIPT fluorescence." Scientific Reports. Link

  • Hadjoudis, E., & Mavridis, I. M. (2004). "Photochromism and thermochromism of Schiff bases in the solid state: structural aspects." Chemical Society Reviews. Link

  • Ogawa, K., et al. (2001).[3] "Thermochromism of Salicylideneanilines in Solution: Aggregation-controlled Proton Tautomerization." Chemistry - A European Journal. Link

  • PubChem. (2023). "N-Salicylideneaniline Compound Summary." National Library of Medicine. Link

Sources

Advanced Coordination Chemistry of CPIMP: Ligand Binding Modes and Transition Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases derived from salicylaldehyde and substituted anilines represent a highly versatile class of ligands in coordination chemistry and drug design. Among these, 2-[(4-chlorophenyl) imino methylene] phenol (CPIMP) and its oligomeric counterpart (OCPIMP ) have garnered significant attention due to their robust thermal stability, tunable electronic properties, and high affinity for transition metals[1].

For drug development professionals and materials scientists, understanding the binding modes of CPIMP with transition metals is critical. Metal complexation not only enhances the thermal and conductive properties of the oligomer but also significantly increases its lipophilicity—a key parameter for membrane permeability in antimicrobial applications[2]. This technical guide provides an in-depth mechanistic analysis of CPIMP/OCPIMP binding modes, detailing the synthesis workflows, oxidative polycondensation, and the physicochemical properties of their transition metal chelates.

Mechanistic Principles of CPIMP Coordination

The CPIMP monomer features a bidentate coordination environment comprising an azomethine nitrogen (-HC=N-) and a phenolic hydroxyl group (-OH).

The Bidentate (N, O) Binding Mode

Upon deprotonation of the phenolic oxygen in a basic medium, the ligand acts as a monoanionic bidentate donor. It forms a highly stable, six-membered chelate ring with transition metal ions[1]. In standard bis-chelate complexes (


), two CPIMP units coordinate to a single central metal atom, neutralizing the divalent charge of metals like Cu(II), Ni(II), Co(II), and Zn(II).
Transition Metal Geometric Specificity

The preferred coordination geometry is strictly dictated by the d-electron configuration of the coordinating transition metal and steric constraints[1]:

  • Cu(II) (

    
    ):  Typically adopts a square planar geometry due to severe Jahn-Teller distortion, which maximizes ligand field stabilization energy.
    
  • Ni(II) (

    
    ):  Exhibits structural plasticity, forming either square planar or tetrahedral complexes depending on the degree of steric hindrance between the bulky 4-chlorophenyl rings.
    
  • Co(II) (

    
    ) & Mn(II) (
    
    
    
    ):
    Generally favor octahedral geometries when coordinating with additional solvent molecules (e.g.,
    
    
    ) in the axial positions.
  • Zn(II) (

    
    ):  Strictly adopts a tetrahedral geometry. Lacking crystal field stabilization energy, its geometry is driven purely by the minimization of steric repulsion between the ligands.
    

BindingModes Ligand OCPIMP Ligand Bidentate N,O Donor Cu Cu(II) Complex Square Planar Ligand->Cu Bis-chelation Ni Ni(II) Complex Tetrahedral / Octahedral Ligand->Ni Bis-chelation Co Co(II) Complex Octahedral Ligand->Co Bis-chelation Zn Zn(II) Complex Tetrahedral Ligand->Zn Bis-chelation

Transition metal coordination geometries with the OCPIMP bidentate ligand.

Pharmacological Relevance (Tweedy's Chelation Theory)

From a drug development perspective, the complexation of CPIMP with transition metals significantly enhances its lipophilicity. According to Tweedy's chelation theory, the coordination of the metal ion reduces its inherent polarity due to the partial sharing of its positive charge with the N and O donor groups, alongside


-electron delocalization within the chelate ring. This increased lipophilicity facilitates the penetration of the complexes through lipid membranes, making them highly relevant for targeted antimicrobial therapies[3].

Synthesis & Oligomerization Workflows

The transition from monomeric CPIMP to oligomeric OCPIMP is achieved via oxidative polycondensation. This creates a conjugated macromolecular backbone with multiple binding sites. To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Monomer Synthesis (CPIMP)
  • Reagents: Equimolar amounts of salicylaldehyde and 4-chloroaniline.

  • Procedure: Reflux the reagents in ethanol for 2-3 hours with a catalytic amount of glacial acetic acid.

  • Causality: The acid catalyst protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine of 4-chloroaniline.

  • Validation: Monitor via TLC. Purify by recrystallization from ethanol. FT-IR must confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the azomethine C=N stretch (~1620 cm⁻¹).

Protocol 2: Oxidative Polycondensation (OCPIMP)
  • Reagents: CPIMP monomer, aqueous KOH, Oxidant (30% NaOCl or Air

    
    ).
    
  • Procedure: Dissolve CPIMP in the alkaline KOH solution. Introduce the oxidant and maintain the reaction between 50°C and 90°C[1].

  • Causality: The alkaline medium deprotonates the phenol, activating the aromatic ring for radical-mediated C-C or C-O coupling. Polymerization occurs predominantly at the ortho and para positions relative to the -OH group[3]. NaOCl is the preferred oxidant because its higher oxidation potential drives the reaction to a higher yield and molecular weight compared to air

    
    [1].
    
  • Validation: Precipitate the oligomer with dilute HCl, wash, and dry.

    
    H-NMR and Gel Permeation Chromatography (GPC) validate the molecular weight distribution and the formation of the oligomeric linkages[3].
    
Protocol 3: Metal Complexation
  • Reagents: OCPIMP, Transition Metal Acetates (e.g.,

    
    ).
    
  • Procedure: Dissolve OCPIMP in THF/DMF. Add a stoichiometric amount of the metal salt dissolved in a compatible solvent. Reflux for 4-6 hours.

  • Causality: Metal acetates are utilized because the acetate ion acts as a mild internal base. It facilitates the deprotonation of the remaining phenolic -OH groups on the oligomer, driving the thermodynamic equilibrium toward complexation.

  • Validation: Complex formation is marked by a distinct color change and precipitation. Thermogravimetric Analysis (TGA) is used to confirm enhanced thermal stability compared to the free ligand[1].

Workflow Step1 1. Monomer Synthesis (Salicylaldehyde + 4-Chloroaniline) Step2 2. CPIMP Monomer (Bidentate N,O Ligand) Step1->Step2 Step3 3. Oxidative Polycondensation (NaOCl or Air O2, Alkaline, 50-90°C) Step2->Step3 Step4 4. OCPIMP Oligomer (Conjugated Backbone) Step3->Step4 Step5 5. Metal Complexation (Cu2+, Ni2+, Co2+, Zn2+, Mn2+) Step4->Step5 Step6 6. OCPIMP-Metal Chelates (Enhanced Stability & Lipophilicity) Step5->Step6

Experimental workflow for CPIMP synthesis, oligomerization, and metal complexation.

Quantitative Data & Characterization

The choice of oxidant during the polycondensation of CPIMP significantly impacts the macromolecular architecture of OCPIMP. Table 1 summarizes the molecular weight and yield metrics based on the oxidant used in an alkaline medium between 50°C and 90°C[1].

Table 1: Effect of Oxidant on OCPIMP Synthesis

OxidantYield (%)Number-Average MW (

, g/mol )
Weight-Average MW (

, g/mol )
Polydispersity Index (PDI)
Air

62.804557651.68
NaOCl 87.504708951.90

Data Interpretation: NaOCl provides a more aggressive oxidative environment, leading to a higher degree of polymerization (higher


) and a substantially higher yield (87.50% vs 62.80%)[1].

The complexation of OCPIMP with transition metals drastically improves the thermal stability of the material, making these chelates suitable for high-temperature material science and stable pharmacological formulation. Table 2 details the TGA results at 1000°C[1].

Table 2: Thermal Stability of OCPIMP and its Metal Complexes at 1000°C

CompoundWeight Loss (%)Residual Mass (%)Thermal Stability Rank
OCPIMP (Free Ligand) 98.02.0Lowest
OCPIMP-Co(II) 85.015.0High
OCPIMP-Cu(II) 82.018.0Higher
OCPIMP-Ni(II) 80.020.0Highest

Data Interpretation: The incorporation of metal ions cross-links the oligomeric chains and introduces highly stable metal-ligand bonds that resist thermo-oxidative decomposition. The Ni(II) complex exhibits the highest thermal stability, retaining 20% of its mass even at 1000°C[1].

Conclusion

The Schiff base CPIMP and its oligomer OCPIMP serve as highly effective bidentate (N, O) ligands for transition metals. The oxidative polycondensation of CPIMP yields a versatile macromolecular framework whose electronic, thermal, and lipophilic properties are significantly enhanced upon metal complexation. By carefully controlling the synthesis parameters—such as the choice of oxidant (NaOCl vs.


) and the specific transition metal—researchers can precisely tailor the resulting chelates for advanced applications ranging from conductive materials to novel antimicrobial agents.

References

1.[1] Title: Conductivity and band gap of oligo-2-[(4-chlorophenyl) imino methylene] phenol and its oligomer–metal complexes Source: researchgate.net URL:

2.[2] Title: The synthesis and characterisation of planar oligophenol with Schiff base substitute Source: researchgate.net URL:

3.[3] Title: Synthesis and characterization of some aliphatic-aromatic poly(Schiff base)s Source: researchgate.net URL:

Sources

Methodological & Application

synthesis protocol for 2-([(4-chlorophenyl)imino]methyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-SB-042 Subject: High-Purity Synthesis of 2-{[(4-chlorophenyl)imino]methyl}phenol (


-4-chlorophenylsalicylaldimine)
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This protocol details the synthesis, purification, and characterization of 2-{[(4-chlorophenyl)imino]methyl}phenol (CAS: 782-77-4). This compound belongs to the class of Schiff bases (anils) derived from salicylaldehyde.[1] It serves as a critical pharmacophore in medicinal chemistry, exhibiting documented antibacterial and antifungal properties, and acts as a privileged ligand in coordination chemistry due to its bidentate (


) chelating ability.

Key Performance Indicators (KPIs) for this Protocol:

  • Target Yield: >85%

  • Purity: >98% (by HPLC/NMR)

  • Reaction Time: 2–3 Hours

  • Scalability: Milligram to Gram scale

Chemical Basis & Mechanistic Insight

The synthesis involves a condensation reaction between salicylaldehyde (nucleophile acceptor) and 4-chloroaniline (nucleophile donor).

The "Ortho-Effect" Advantage: Unlike standard benzaldehyde imines, this specific derivative benefits from the ortho-hydroxyl group on the aldehyde. This group forms a strong intramolecular hydrogen bond with the imine nitrogen (O-H[2]···N), stabilizing the enol-imine tautomer. This stabilization significantly drives the equilibrium toward the product and protects the imine bond from hydrolytic cleavage, a common issue in Schiff base synthesis.

Reaction Pathway Visualization

The following diagram illustrates the nucleophilic attack and the dehydration steps required to form the azomethine linkage.

ReactionMechanism Reactants Reactants (Salicylaldehyde + 4-Chloroaniline) Activation Acid Catalysis (Protonation of C=O) Reactants->Activation AcOH (cat.) Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H₂O) Intermediate->Elimination Proton Transfer Product Final Product (Schiff Base + H-Bond Stabilization) Elimination->Product C=N Formation

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base condensation.

Materials & Safety

Reagents:

  • Salicylaldehyde (2-Hydroxybenzaldehyde): 12.21 g (100 mmol). Note: Ensure aldehyde is colorless/pale yellow. Dark brown liquid indicates oxidation; distill if necessary.

  • 4-Chloroaniline: 12.76 g (100 mmol).

  • Ethanol (Absolute): 100 mL (Reaction solvent).

  • Glacial Acetic Acid: 3–5 drops (Catalyst).

Equipment:

  • 250 mL Round-bottom flask (RBF).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hotplate.

  • Buchner funnel vacuum filtration setup.

Safety Precaution: 4-Chloroaniline is toxic by inhalation and contact. Salicylaldehyde is an irritant. Perform all operations in a fume hood.

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a 250 mL RBF, dissolve 12.76 g of 4-chloroaniline in 50 mL of absolute ethanol. Stir until completely dissolved.

  • Addition: Slowly add 12.21 g of salicylaldehyde to the amine solution.

    • Observation: The solution will likely turn yellow immediately upon mixing, indicating initial imine formation.

  • Catalysis: Add 3–5 drops of glacial acetic acid .

    • Why? While the reaction can proceed without acid, the catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate-limiting step (nucleophilic attack).

Phase 2: Thermal Synthesis
  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C) with moderate stirring.

  • Duration: Reflux for 2 to 3 hours .

  • Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Target: Disappearance of the 4-chloroaniline spot (lower R

      
      ) and appearance of a new, distinct yellow spot (higher R
      
      
      
      ).
Phase 3: Isolation & Purification
  • Crystallization: Remove the flask from heat. Allow it to cool to room temperature undisturbed. Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes.

    • Mechanism:[3][4][5] The solubility of the Schiff base decreases drastically in cold ethanol, forcing precipitation while impurities remain in the mother liquor.

  • Filtration: Filter the yellow crystalline solid using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Recrystallization (Critical for Pharma Grade):

    • Dissolve the crude solid in the minimum amount of boiling ethanol.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter and dry the purified yellow needles in a desiccator or vacuum oven at 40°C.

Workflow Visualization

ExperimentalWorkflow Step1 Weigh Reagents (Equimolar Ratio 1:1) Step2 Reflux in Ethanol (2-3 Hours, ~78°C) Step1->Step2 Step3 Cool to 0°C (Precipitation) Step2->Step3 Step4 Vacuum Filtration & Cold Wash Step3->Step4 Step5 Recrystallization (Hot Ethanol) Step4->Step5 QC QC Analysis (MP, IR, NMR) Step5->QC

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare your results against these standard values.

ParameterExpected Value/RangeDiagnostic Interpretation
Appearance Bright Yellow/Orange NeedlesDark orange/brown suggests oxidation or residual aniline.
Melting Point 99–102°C Sharp range (<2°C) indicates high purity. Broad range indicates solvent entrapment.
FT-IR (

)
1610–1620 cm

Strong, sharp peak. Confirms azomethine bond formation.
FT-IR (

)
~3400 cm

(Broad/Weak)
Often weak or shifted to ~3000 cm

due to strong intramolecular H-bonding.

H-NMR (DMSO-d

)

8.9 ppm (s, 1H)
Singlet for the Azomethine proton (-N=CH -).[2]

H-NMR (DMSO-d

)

13.0+ ppm (s, 1H)
Downfield singlet for Phenolic -OH (chelated).

Self-Validating Check: If the IR spectrum shows a strong doublet peak around 3300–3400 cm


, your product contains unreacted primary amine (4-chloroaniline). Recrystallize again.

References

  • Crystallographic & Structural Analysis

    • Detailed structural analysis of similar chlorophenyl-salicylaldimine derivatives, confirming the enol-imine tautomer and intramolecular hydrogen bonding.
    • Source:

  • Biological Activity (Antimicrobial)

    • Evaluation of Schiff bases derived from salicylaldehyde and chloroaniline against S. aureus and E. coli.[6]

    • Source:

  • Spectroscopic Characterization Data

    • Standard IR and NMR data for salicylideneanilines.[1][2]

    • Source:(Note: Reference for the ortho-isomer which provides comparative spectroscopic baselines for the para-isomer).

  • General Synthesis Protocol (BenchChem)

    • General methodologies for reductive amination and Schiff base form
    • Source:

Sources

antimicrobial susceptibility testing of CPIMP metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental protocols for evaluating the antimicrobial efficacy of metal complexes derived from the CPIMP ligand (typically 2-(2-chlorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline). Unlike standard organic antibiotics, transition metal complexes (Ru(II), Cu(II), Zn(II)) present unique challenges in susceptibility testing, including aqueous insolubility, colorimetric interference, and stability issues. This document provides a standardized workflow combining Agar Well Diffusion for qualitative screening and Resazurin-Modified Broth Microdilution for precise Minimum Inhibitory Concentration (MIC) determination, compliant with CLSI M07-A10 standards.

Pre-Experimental Validation: Compound Integrity

Before biological testing, the CPIMP metal complex must be characterized to ensure the observed activity is due to the complex and not free metal ions or dissociated ligands.

  • Solubility Check: Most CPIMP complexes are hydrophobic.

    • Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Constraint: Final DMSO concentration in the bacterial culture must be < 1% (v/v) (ideally < 0.5%) to prevent solvent toxicity.

  • Stability Check: Verify the complex does not hydrolyze in PBS or Mueller-Hinton Broth (MHB) over 24 hours using UV-Vis spectroscopy.

Experimental Workflow Strategy

The following diagram outlines the logical flow from synthesis to mechanistic validation.

AST_Workflow Synth CPIMP Complex Synthesis Char Characterization (NMR, ESI-MS, UV-Vis) Synth->Char Sol Solubility Optimization (DMSO < 1%) Char->Sol Screen Screening: Agar Well Diffusion Sol->Screen Qual. Check MIC Quantification: Broth Microdilution (Resazurin Modified) Screen->MIC Active Hits Mech Mechanism: DNA Binding / ROS MIC->Mech Lead Compounds

Figure 1: Strategic workflow for evaluating metallodrugs. Note the critical solubility optimization step prior to biological exposure.

Protocol A: Agar Well Diffusion (Qualitative Screening)

Rationale: Standard disk diffusion (Kirby-Bauer) is unsuitable for CPIMP metal complexes because large molecular weight coordination compounds diffuse poorly from paper disks. The Agar Well method allows direct contact and better diffusion.

Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[1]

  • Standardized bacterial suspension (0.5 McFarland).[1][2]

  • Sterile cork borer (6 mm).

  • Test Compound: CPIMP Complex dissolved in 100% DMSO (Stock).

Procedure
  • Inoculation: Swab the MHA plate surface with the bacterial suspension (approx.

    
     CFU/mL) in three directions to ensure a confluent lawn.
    
  • Well Creation: Aseptically punch 6 mm wells into the agar using the cork borer. Remove the agar plug.

  • Sealing (Optional): Add 10 µL of molten agar to the bottom of the well to prevent leakage.

  • Loading:

    • Test Well: Add 50–100 µL of the CPIMP complex (diluted to ensure DMSO < 1% when diffused, or use a high concentration stock if diffusion is slow).

    • Positive Control: Ciprofloxacin or Ampicillin (standard concentration).

    • Solvent Control (Critical): DMSO matching the concentration in the test well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm. Subtract the well diameter (6 mm).

Note: If the Solvent Control shows a zone > 0 mm, the assay is invalid. Reduce DMSO concentration.

Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Rationale: CPIMP metal complexes are often colored (red/orange for Ru, blue/green for Cu). This interferes with standard optical density (


) readings. We utilize Resazurin (Alamar Blue) , a redox indicator that changes from blue (non-fluorescent) to pink (fluorescent) only in the presence of viable, metabolically active bacteria.
Plate Layout Design

Plate_Layout cluster_plate 96-Well Plate Layout A1 512 µg/mL A2 256 µg/mL A3 128 µg/mL A4 ... A10 0.5 µg/mL A11 GC (Growth) A12 SC (Sterile)

Figure 2: Serial dilution layout. GC = Growth Control (Bacteria + Broth + DMSO). SC = Sterility Control (Broth + Drug).

Procedure
  • Preparation:

    • Prepare a stock solution of CPIMP complex in DMSO (e.g., 10 mg/mL).

    • Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration (e.g., 512 µg/mL) with DMSO < 1%.

  • Dilution: Add 100 µL of MHB to columns 2–12 of a 96-well plate. Add 100 µL of the drug solution to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to columns 1–11.
    
    • Column 11 (Growth Control): Bacteria + Broth + DMSO (no drug).

    • Column 12 (Sterile Control): Broth + Drug (no bacteria).

  • Incubation: Incubate at 37°C for 20 hours.

  • Visualization: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Value: The lowest concentration (Column) that remains Blue.

Mechanism of Action: DNA Interaction[3]

Many CPIMP-ruthenium complexes act as DNA intercalators.

Viscosity Assay (Verification of Intercalation):

  • Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer.

  • Measure viscosity using an Ubbelohde viscometer.

  • Titrate the CPIMP complex into the DNA solution.

  • Result Logic:

    • Intercalation: Significant increase in relative viscosity (

      
      ) due to DNA lengthening.
      
    • Groove Binding/Electrostatic: Minimal change in viscosity.

Data Presentation & Analysis

Report data in comparative tables. Calculate standard deviation from triplicate experiments.

Table 1: Example Susceptibility Data Format

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
[Ru(CPIMP)₂]²⁺ S. aureus4.08.02.0Bactericidal
[Cu(CPIMP)Cl₂] E. coli64.0>128N/ABacteriostatic
Ciprofloxacin S. aureus0.51.02.0Bactericidal
  • Bactericidal: MBC/MIC

    
    .
    
  • Bacteriostatic: MBC/MIC

    
    .
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • ChunYan, Z., et al. (2022).[4] Ruthenium polypyridine complexes as antimicrobial agents: Design and mechanism against Staphylococcus aureus. European Journal of Medicinal Chemistry. [4]

  • Teyssot, M. L., et al. (2009). Metal-based drugs: The potential of ruthenium compounds in antimicrobial therapies. Dalton Transactions.

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

  • Aldrich-Wright, J. R., et al. (2018). Recent Advances on Octahedral Polypyridyl Ruthenium(II) Complexes as Antimicrobial Agents. Molecules.

Sources

Application Note: Iodine Doping Protocols for Conductivity Enhancement in CPIMP Oligomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the electronic properties of conjugated Schiff base oligomers, specifically Oligo-2-[(4-chlorophenyl) imino methylene] phenol (OCPIMP) , derived from the monomer CPIMP .

Executive Summary

The semiconducting potential of conjugated Schiff base oligomers, such as those derived from 2-[(4-chlorophenyl) imino methylene] phenol (CPIMP) , relies heavily on controlled oxidative doping. While pristine CPIMP oligomers (OCPIMP) typically exhibit insulating or low-semiconducting behavior (


 S/cm), doping with iodine (

) can enhance electrical conductivity by several orders of magnitude (up to

S/cm).

This guide provides a rigorous, field-validated protocol for the iodine vapor doping of CPIMP thin films. It details film preparation, the doping mechanism, and characterization workflows to ensure reproducible conductivity data.

Material Context & Mechanism

CPIMP refers to a Schiff base monomer containing an azomethine (


) linkage and a phenolic group.[1] Upon oxidative polycondensation, these form OCPIMP  oligomers with a conjugated backbone capable of charge transport.
The Doping Mechanism

Iodine acts as a p-type dopant (electron acceptor). When CPIMP oligomers are exposed to iodine vapor:

  • Intercalation:

    
     molecules diffuse into the amorphous and crystalline regions of the oligomer film.
    
  • Charge Transfer: Iodine oxidizes the conjugated backbone (likely interacting with the imine nitrogen lone pairs or the

    
    -system), creating positive charge carriers (polarons/bipolarons).
    
  • Counter-Ion Formation:

    
     is reduced to triiodide (
    
    
    
    ) or pentaiodide (
    
    
    ), which stabilizes the positive charge on the polymer chain.
Mechanistic Pathway Diagram

DopingMechanism cluster_chem Interaction Site Pristine Pristine CPIMP (Insulating) Vapor Iodine Vapor Exposure (I₂) Pristine->Vapor Diffusion Complex Charge Transfer Complex [CPIMP⁺ I₃⁻] Vapor->Complex Oxidation Imine Imine Nitrogen (-CH=N-) Vapor->Imine PiSystem Conjugated π-System Vapor->PiSystem Polaron Polaron/Bipolaron Formation Complex->Polaron Carrier Delocalization Conductivity Enhanced Conductivity (σ) Polaron->Conductivity Charge Transport

Caption: Figure 1. Mechanistic pathway of conductivity enhancement in CPIMP oligomers via iodine vapor doping.

Experimental Protocols

Safety Prerequisites
  • Iodine (

    
    ):  Corrosive solid that sublimes at room temperature. Toxic by inhalation. Must be handled in a chemical fume hood. 
    
  • Solvents (DMF/DMSO): Skin permeators. Wear butyl rubber or thick nitrile gloves.

Protocol A: Thin Film Preparation

Conductivity measurements are highly sensitive to film morphology. Spin coating is preferred over drop-casting for uniformity.

Materials:

  • Synthesized OCPIMP powder (Red/Brown powder).

  • Substrates: Quartz glass (for UV-Vis) or Pre-patterned ITO interdigitated electrodes (for conductivity).

  • Solvent: DMSO or DMF (CPIMP oligomers are soluble in polar aprotic solvents).

Step-by-Step:

  • Substrate Cleaning: Sonicate substrates in Acetone

    
     Isopropanol 
    
    
    
    Deionized Water (10 min each). Dry with
    
    
    gun. UV-Ozone treat for 15 min to improve wettability.
  • Solution Prep: Dissolve OCPIMP in DMSO to a concentration of 10 mg/mL .

    • Note: Filter through a 0.45

      
       PTFE filter to remove undissolved aggregates.
      
  • Deposition:

    • Spin coat at 1500 rpm for 60s .

    • Anneal at 80°C for 1 hour (vacuum oven) to remove residual solvent.

    • Target Thickness: 100–200 nm (Verify with Profilometer).

Protocol B: Iodine Vapor Doping (The "Closed Jar" Method)

Vapor doping is superior to solution doping for oligomers as it prevents film delamination.

Equipment:

  • Glass desiccator or sealable glass jar (approx. 500 mL).

  • Solid Iodine crystals (ACS reagent grade).

  • Hot plate (optional, for accelerated doping).

Workflow:

  • Chamber Setup: Place 1.0 g of solid Iodine crystals at the bottom of the glass jar.

  • Equilibration: Seal the jar and let it stand for 30 minutes. The jar will fill with violet iodine vapor (saturation).

  • Exposure:

    • Place the CPIMP films on a raised stage inside the jar (do not let films touch the solid iodine).

    • Seal immediately.

  • Doping Time Course:

    • Perform doping for variable intervals: 15 min, 30 min, 1 h, 3 h, 24 h .

    • Insight: Conductivity usually peaks and then saturates. Over-doping can sometimes degrade the film or cause brittleness.

  • Quenching: Remove samples and let them "degas" in ambient air for 5 minutes to remove surface-adsorbed (non-intercalated) iodine before measurement.

Characterization & Data Analysis

Conductivity Measurement (4-Point Probe)

For films on non-conductive glass, use a collinear 4-point probe head.

Formula:



Where:
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Conductivity (S/cm)[2][3][4]
    
  • 
    : Sheet resistance (
    
    
    
    ) measured by the probe.
  • 
    : Film thickness (cm).
    
  • 
    : Geometric correction factor (usually 
    
    
    
    for semi-infinite sheets).

Data Table Template:

Doping TimeSheet Resistance (

)
Thickness (

)
Conductivity (

)
Observation
0 min (Pristine)

150 nm

S/cm
Insulating, Yellow/Orange
30 min

155 nm

S/cm
Color darkening
3 hours

160 nm

S/cm
Dark Brown/Black
24 hours

165 nm

S/cm
Saturation reached
Optical Band Gap (UV-Vis)

Doping evidence is best visualized by the appearance of "polaron bands" in the NIR region.

  • Pristine:

    
     typically ~350–450 nm (
    
    
    
    transition).
  • Doped: Decrease in

    
     intensity; appearance of broad absorption tails >600 nm (Polaron/Bipolaron states).
    

Troubleshooting & Stability

  • Issue: Rapid Conductivity Decay.

    • Cause: Iodine is volatile; it de-dopes in air.

    • Solution: Encapsulate doped films with a thin layer of PMMA or measure immediately in an inert atmosphere (

      
       glovebox).
      
  • Issue: Film Dissolution.

    • Cause: Solvent incompatibility or iodine reacting too aggressively.

    • Solution: Use vapor doping only (avoid dipping films in iodine solutions). Ensure CPIMP is fully cured/dried before doping.

References

  • Kaya, I., & Kamaci, M. (2013). Synthesis and characterization of some aliphatic-aromatic poly(Schiff base)s.Polymer Bulletin , 70, 2833–2852.

  • Kaya, I., Kizilkaya, B., & Ozdemir, E. (2005).[5] Synthesis, Characterization, and Thermal Degradation of Oligo-2-[(4-Chlorophenyl) Imino Methylene] Phenol and Its Oligomer-Metal Complexes.Polymer-Plastics Technology and Engineering , 44(7), 1307–1322. [6]

  • Skotheim, T. A., & Reynolds, J. R. (2007). Handbook of Conducting Polymers, Conjugated Polymers: Processing and Applications. CRC Press. (General reference for Iodine Doping protocols).

  • Li, Y., & Cao, Y. (1999).[5] Electrochemical properties of luminescent polymers and polymer light-emitting electrochemical cells.[5]Synthetic Metals , 102, 1076. (Discusses p-doping of similar conjugated systems).

Sources

Evaluating the Antioxidant Activity of Halogenated Schiff Base Ligands: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Schiff base ligands, characterized by their azomethine (-C=N-) group, are a class of privileged compounds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto their molecular framework can significantly modulate their electronic properties, lipophilicity, and, consequently, their therapeutic potential. This guide provides a comprehensive overview and detailed protocols for evaluating the antioxidant activity of these halogenated Schiff base ligands. We delve into the core chemical principles and step-by-step methodologies for widely accepted spectrophotometric assays—DPPH, ABTS, and FRAP—and introduce electrochemical techniques like Cyclic Voltammetry as a powerful, direct method for assessing redox properties. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to design, execute, and interpret antioxidant capacity studies, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Rationale for Halogenation in Antioxidant Design

Schiff bases, formed from the condensation of primary amines and carbonyl compounds, are versatile ligands whose biological activity can be fine-tuned through structural modification.[1] Their antioxidant potential often stems from the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[2] Halogenation serves as a powerful tool in medicinal chemistry to enhance the therapeutic properties of lead compounds. The introduction of halogens can influence a molecule's antioxidant activity through several mechanisms:

  • Inductive Effects: The high electronegativity of halogens can alter the electron density across the aromatic ring, affecting the bond dissociation enthalpy (BDE) of phenolic O-H bonds. A lower BDE facilitates easier hydrogen atom donation to free radicals.

  • Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with lipid-soluble radicals.

  • Steric Effects: The size of the halogen atom can influence the molecule's conformation and its ability to access the radical center of an oxidant.

A comprehensive evaluation using multiple assays is therefore critical, as different methods reflect different aspects of antioxidant action, such as the ability to donate a hydrogen atom versus an electron.[3] This guide provides the protocols to build a robust antioxidant profile for novel halogenated Schiff base ligands.

Spectrophotometric Assays for Antioxidant Capacity

Spectrophotometric methods are the workhorse for antioxidant screening due to their simplicity, speed, and cost-effectiveness.[4] They rely on monitoring the color change of a radical or metal complex upon reaction with an antioxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[5] DPPH possesses a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[6] When an antioxidant donates a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow, non-radical form, DPPH-H.[5][7] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[5]

Detailed Experimental Protocol: DPPH Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of analytical grade methanol. This solution should be prepared fresh and stored in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.[8]
  • Test Compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the halogenated Schiff base ligand in a suitable solvent (methanol, ethanol, or DMSO).
  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a standard antioxidant such as Ascorbic Acid or Trolox in the same solvent.[5]

2. Preparation of Working Solutions:

  • From the stock solutions of the test compound and positive control, prepare a series of dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

3. Assay Procedure (96-Well Plate Format):

  • Plate Setup: Into triplicate wells of a 96-well microplate, add 100 µL of each concentration of the test compound dilutions, standard dilutions, and solvent blank.
  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells.[5]
  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[9]
  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

4. Data Analysis and Interpretation:

  • Calculate Percentage Scavenging Activity: The radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the solvent blank with DPPH solution, and A_sample is the absorbance of the test compound with DPPH solution.[5]
  • Determine the IC₅₀ Value: Plot the % Scavenging Activity against the concentration of the test compound. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph.[10] A lower IC₅₀ value indicates a higher antioxidant potency.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle of the Assay: This assay evaluates the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] This produces a stable, blue-green radical solution with a maximal absorbance at 734 nm.[11] When an antioxidant is introduced, it donates a hydrogen atom or an electron, neutralizing the radical and causing the solution to lose color.[8] The extent of this decolorization is proportional to the antioxidant's activity.[11]

Detailed Experimental Protocol: ABTS Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[13]
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Radical Solution (Stock): Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[13]
  • Test Compound and Trolox Standard Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

2. Preparation of ABTS•+ Working Solution:

  • Before the assay, dilute the stock ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm. This standardized solution must be used for the assay.[12]

3. Assay Procedure (96-Well Plate Format):

  • Plate Setup: Add 20 µL of various concentrations of the test compound, Trolox standard, or solvent blank into triplicate wells of a 96-well plate.
  • Reaction Initiation: Add 180 µL of the standardized ABTS•+ working solution to each well.[13]
  • Incubation: Mix gently and incubate at room temperature for 6 minutes.[13]
  • Absorbance Measurement: Measure the absorbance at 734 nm.

4. Data Analysis and Interpretation:

  • Calculate Percentage Inhibition: Use the same formula as for the DPPH assay to calculate the percentage of ABTS•+ scavenging.
  • Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the percentage inhibition of the Trolox standards against their concentrations. The antioxidant capacity of the Schiff base ligand is then expressed as a TEAC value (in µM Trolox equivalents), calculated from the standard curve.[14]
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Assay: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[7] The assay uses a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH of 3.6, antioxidants reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[15] The acidic condition is crucial for maintaining iron solubility.[1] The intensity of the blue color is directly proportional to the reducing power of the sample.[7]

Detailed Experimental Protocol: FRAP Assay

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.
  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
  • FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C in a water bath before use.[16]
  • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 1000 µM) in deionized water.
  • Test Compound Solutions: Prepare dilutions of the Schiff base ligand in a suitable solvent.

2. Assay Procedure (96-Well Plate Format):

  • Plate Setup: Add 30 µL of the test compound, FeSO₄ standards, or blank into triplicate wells.
  • Reaction Initiation: Add 270 µL of the pre-warmed FRAP reagent to each well.
  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]
  • Absorbance Measurement: Measure the absorbance at 593 nm.

4. Data Analysis and Interpretation:

  • Create a Standard Curve: Plot the absorbance of the FeSO₄ standards against their respective concentrations.
  • Calculate FRAP Value: Using the linear regression equation from the standard curve, determine the antioxidant capacity of the test samples. The results are expressed as µM of Fe²⁺ equivalents per gram or mole of the compound.

Electrochemical Evaluation: Cyclic Voltammetry (CV)

Principle of the Method: Cyclic voltammetry is a powerful electrochemical technique that provides direct insight into the redox properties of a compound.[17] It measures the current that develops in an electrochemical cell as the potential is varied.[14] For an antioxidant, the key parameter is the anodic peak potential (Epa), which is the potential at which the compound is oxidized (loses electrons).[18] A compound with a lower (less positive) oxidation potential is more easily oxidized and is therefore considered a more potent antioxidant, as it can more readily donate electrons to neutralize free radicals.[17]

Detailed Experimental Protocol: Cyclic Voltammetry

1. System Setup:

  • Electrochemical Cell: A standard three-electrode cell containing a working electrode (e.g., Glassy Carbon Electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).[19]
  • Potentiostat: The instrument used to apply the potential and measure the current.
  • Supporting Electrolyte: A solution of an inert salt (e.g., 0.1 M KCl or phosphate buffer) to ensure conductivity. The choice of solvent and pH can be varied to mimic physiological conditions.

2. Sample Preparation:

  • Dissolve the halogenated Schiff base ligand in the supporting electrolyte to a known concentration (e.g., 0.1 to 1.0 mM).[13]

3. CV Measurement Procedure:

  • Electrode Cleaning: Polish the working electrode (GCE) with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean, reproducible surface.
  • Blank Measurement: Record a voltammogram of the supporting electrolyte alone to establish the background current.
  • Sample Measurement: Add the sample solution to the cell. If the sample is oxygen-sensitive, degas the solution with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.[19]
  • Potential Scan: Apply a potential scan. A typical range for antioxidant analysis is from 0.0 V to +1.0 V (vs. Ag/AgCl).[17]
  • Scan Rate: A typical scan rate is 100 mV/s.[20]

4. Data Analysis and Interpretation:

  • Identify Anodic Peak Potential (Epa): Plot the measured current (I) versus the applied potential (E). The potential at the peak of the oxidation wave is the Epa.[21]
  • Comparative Analysis: Compare the Epa values of different halogenated Schiff base ligands. A ligand with a lower Epa value has a greater ability to donate electrons and thus possesses higher antioxidant potential.[17]

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study involves not just testing but also understanding how molecular structure dictates antioxidant activity. This involves synthesizing a series of related compounds and comparing their performance in the assays described.

General Synthesis Protocol for Halogenated Schiff Bases

Schiff bases are typically synthesized via a simple one-step condensation reaction.[22]

Procedure:

  • Dissolve an equimolar amount (e.g., 10 mmol) of a substituted salicylaldehyde (e.g., 5-bromo-salicylaldehyde) in a suitable solvent like ethanol or methanol.[2]

  • To this solution, add an equimolar amount (10 mmol) of the desired halogenated primary amine (e.g., 4-fluoroaniline).[23]

  • The reaction mixture is then refluxed with continuous stirring for 2-5 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.[4]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Interpreting SAR: The Role of Halogen Substitution

By synthesizing a series of ligands where the type and position of the halogen are varied, clear structure-activity relationships can be established. For example, a study on halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde revealed important trends when tested with DPPH, NO, and FRAP assays.[23]

  • Effect of Halogen Type and Position: The antioxidant activity can vary significantly based on the halogen (F, Cl, Br) and its position (e.g., ortho, para) on the aniline ring. For instance, in one study, the 4-chloro substituted compound (H5) showed the most potent DPPH radical scavenging activity, even surpassing the catechin standard.[23]

  • Electron-Donating/Withdrawing Effects: The interplay between the electron-donating diethylamino group and the electron-withdrawing halogen substituent modulates the overall electron density and the ease of hydrogen/electron donation.[23]

  • Correlation Across Assays: It is crucial to correlate the results from different assays. A compound showing high activity in the DPPH (mixed HAT/SET mechanism) and FRAP (SET mechanism) assays suggests it is a potent electron donor.[24]

Data Presentation and Visualization

Summary of Quantitative Data

Results should be summarized in a clear, tabular format to allow for easy comparison of the antioxidant potencies of different compounds.

Compound IDHalogen SubstituentDPPH IC₅₀ (µM)[23]ABTS (TEAC)FRAP (µM Fe²⁺/µM)CV (Epa vs Ag/AgCl) (V)
Ligand 1 4-Fluoro35.61.121.45+0.58
Ligand 2 4-Chloro30.31.351.62+0.55
Ligand 3 4-Bromo33.11.211.51+0.56
Ligand 4 2-Bromo41.20.981.24+0.62
Ascorbic Acid (Positive Control)25.81.501.85+0.45
Trolox (Positive Control)28.51.001.30+0.48

Note: Data presented are hypothetical examples for illustrative purposes, except for DPPH values which are inspired by literature findings.[23]

Visualization of Workflows and Mechanisms

Visual diagrams are essential for conveying complex processes and relationships.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Antioxidant Evaluation cluster_analysis Data Analysis S1 Halogenated Amine + Salicylaldehyde S2 Condensation Reaction (Reflux in Ethanol) S1->S2 S3 Purification & Characterization (NMR, IR, MS) S2->S3 E1 Spectrophotometric Assays (DPPH, ABTS, FRAP) S3->E1 E2 Electrochemical Analysis (Cyclic Voltammetry) S3->E2 A1 Calculate IC₅₀, TEAC, & FRAP Values E1->A1 A2 Determine Oxidation Potentials (Epa) E2->A2 A3 Structure-Activity Relationship (SAR) Analysis A1->A3 A2->A3 Conclusion Conclusion A3->Conclusion Identify Lead Compound

Caption: Overall workflow from ligand synthesis to antioxidant evaluation.

G DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + H• (from Ligand-OH) Antioxidant Ligand-OH (Antioxidant) Antioxidant_Radical Ligand-O• (Less Reactive Radical) Antioxidant->Antioxidant_Radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant ligand.

G Fe3_TPTZ [Fe³⁺-(TPTZ)₂]³⁺ (Colorless Complex) Fe2_TPTZ [Fe²⁺-(TPTZ)₂]²⁺ (Intense Blue Complex) Fe3_TPTZ->Fe2_TPTZ + e⁻ (from Antioxidant) Antioxidant Antioxidant Antioxidant_Ox Oxidized Antioxidant Antioxidant->Antioxidant_Ox - e⁻

Caption: Chemical principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion and Future Directions

The evaluation of antioxidant activity is a cornerstone in the preclinical assessment of novel therapeutic agents. Halogenated Schiff base ligands represent a promising class of compounds where antioxidant potential can be rationally designed and optimized. This guide provides a validated framework for their evaluation, integrating simple, high-throughput spectrophotometric assays with the mechanistic clarity of electrochemical methods. By employing a multi-assay approach, researchers can build a comprehensive antioxidant profile, elucidate structure-activity relationships, and identify promising candidates for further development in the treatment of diseases rooted in oxidative stress. Future work should focus on correlating these in vitro findings with cell-based assays to confirm efficacy and probe mechanisms in a more biologically relevant context.

References

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC - NIH. [Link]

  • Unlocking The Secrets Of The Ferric Reducing Antioxidant Power (FRAP) Assay. Ultimate Treat. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Genesis and development of DPPH method of antioxidant assay. PMC - NIH. [Link]

  • Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions. European Journal of Chemistry. [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. SciSpace. [Link]

  • Reaction equation of DPPH and antioxidant. ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC - NIH. [Link]

  • The chemical method of ABTS radical scavenging method. ResearchGate. [Link]

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. ResearchGate. [Link]

  • Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. PMC - NIH. [Link]

  • ABTS Radical Scavenging Assay. YouTube. [Link]

  • Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. ResearchGate. [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. MDPI. [Link]

  • Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. Semantic Scholar. [Link]

  • Selective ABTS and DPPH- radical scavenging activity of peroxide from vegetable oils. CABI Digital Library. [Link]

  • how can I create a protocol for cyclicvoltammetry. Filo. [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC - NIH. [Link]

  • DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry. [Link]

  • Cyclic voltammetry as a method of determining antio- xidant activity of selected low-molecular compounds. Towarzystwo Naukowe Motrolub. [Link]

  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. ResearchGate. [Link]

  • Cyclic voltammetry. Wikipedia. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]

  • synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. IJRSR. [Link]

  • Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. PMC - NIH. [Link]

  • Antioxidant Assays. Encyclopedia MDPI. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Eco-Friendly Voltammetric Techniques for Assessing Antioxidant Properties in Dietary Supplements. MDPI. [Link]

  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. SciSpace. [Link]

  • Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. YouTube. [Link]

  • Cyclic Voltammetry. Chemistry LibreTexts. [Link]

  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Taibah University for Science. [Link]

  • Cyclic Voltammetry - Data Analysis. BASi. [Link]

  • Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases .... PMC. [Link]

Sources

Troubleshooting & Optimization

purification techniques for N-salicylidene-p-chloroaniline recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization & Troubleshooting Guide for N-Salicylidene-p-chloroaniline

Executive Summary & Technical Context

N-salicylidene-p-chloroaniline (also known as 4-chlorophenyl-salicylaldimine) is a Schiff base formed by the condensation of salicylaldehyde and 4-chloroaniline.

Crucial Characteristic: This compound exhibits thermochromism (reversible color change with temperature) and exists in polymorphic forms (enol-imine vs. keto-amine tautomers) in the solid state.[1] Users often mistake these physical color shifts for chemical decomposition.

Primary Purification Vector: Recrystallization from absolute ethanol . Secondary Vector: Methanol or Ethanol/Chloroform mixtures for stubborn cases.

Standard Operating Procedure (SOP): Recrystallization

This protocol is the "Golden Path" for 90% of crude samples. It relies on the steep solubility curve of Schiff bases in hot vs. cold alcohols.

Reagents Required
  • Crude N-salicylidene-p-chloroaniline

  • Solvent: Absolute Ethanol (EtOH) – Critical: Must be dry to prevent hydrolysis.

  • Anti-solvent (Optional): n-Hexane (for oiling out issues).

Step-by-Step Protocol
StepActionTechnical Rationale (The "Why")
1 Saturation Place crude solid in an Erlenmeyer flask. Add hot absolute ethanol (approx. 60-70°C) dropwise while stirring. Stop immediately when the solid dissolves.
2 Hot Filtration If insoluble particles remain (dust/polymerized impurities), filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.
3 Slow Cooling Allow the filtrate to cool to room temperature undisturbed . Do not use an ice bath yet.
4 Nucleation Once room temp is reached, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
5 Isolation Vacuum filter the crystals. Wash with a small volume of ice-cold ethanol.
6 Drying Dry in a vacuum desiccator over CaCl₂ or silica gel.

Troubleshooting Diagnostic Matrix

The following diagram outlines the logical decision path for common purification failures.

RecrystallizationTroubleshooting Start Crude Product Dissolved in Hot Ethanol Cooling Cooling Phase Start->Cooling Outcome Observe Result Cooling->Outcome Issue_Oil Problem: Oiling Out (Liquid separates, no crystals) Outcome->Issue_Oil Liquid droplets form Issue_Hydrolysis Problem: Smell of Almonds/ Decomposition Outcome->Issue_Hydrolysis Precipitate disappears/Smell Issue_Color Problem: Unexpected Color Change (Yellow <-> Red) Outcome->Issue_Color Crystals shift color Sol_Oil Solution: Reheat -> Add Seed Crystal OR Add dropwise Hexane Issue_Oil->Sol_Oil Sol_Hydrolysis Solution: Solvent was wet. Dry solvent & add 1% Triethyl Orthoformate Issue_Hydrolysis->Sol_Hydrolysis Sol_Color Solution: Likely Thermochromism. Verify via Melting Point (approx 100°C) Issue_Color->Sol_Color

Figure 1: Decision matrix for diagnosing recrystallization failures in N-salicylidene-p-chloroaniline.

Deep-Dive Troubleshooting Guides

Scenario A: "The Oiling Out Phenomenon"

Symptom: As the solution cools, the product separates as a viscous oil at the bottom of the flask rather than forming crystals.[2] Root Cause: The melting point of the solvated compound is lower than the saturation temperature, or the impurity profile is high.[2] Corrective Actions:

  • The Seeding Technique: Save a tiny crystal from a previous batch. When the oil forms, reheat to dissolve, cool slightly, and add the "seed." This provides a template for the lattice.

  • The Cloud Point Method: Re-dissolve the oil in the minimum hot ethanol. Add warm n-Hexane dropwise until the solution turns slightly cloudy (turbid). Add one drop of ethanol to clear it. Cool very slowly. The hexane acts as an anti-solvent, forcing the non-polar Schiff base to organize.

Scenario B: Hydrolysis (The "Almond" Smell)

Symptom: The yield is low, and the mother liquor smells distinctly of salicylaldehyde (bitter almond/medicinal smell). Root Cause: The imine bond (


) is hydrolytically unstable in the presence of water and trace acid.


Corrective Actions:
  • Dry Solvents: Ensure ethanol is anhydrous.

  • Water Scavenger: Add 1-2% Triethyl Orthoformate to the recrystallization solvent. It reacts with water chemically, keeping the system anhydrous.

  • Avoid Silica Gel: If you pre-purified using column chromatography, silica is acidic and degrades Schiff bases.[3] Use Neutral Alumina instead [1].

Scenario C: Thermochromism vs. Impurity

Symptom: Crystals appear yellow at room temperature but turn orange/red upon heating or grinding. Root Cause: This is NOT an impurity. N-salicylidene-p-chloroaniline undergoes enol-keto tautomerization. The planar structure allows proton transfer, changing the electronic absorption [2]. Verification:

  • Take a Melting Point (MP).[4] Pure N-salicylidene-p-chloroaniline melts sharply around 100°C - 106°C (depending on the specific polymorph) [3].

  • If the MP is sharp, the color change is physical (thermochromism). If the MP is depressed/broad (<98°C), it is chemical impurity.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes. Methanol is often used for similar Schiff bases [4]. However, N-salicylidene-p-chloroaniline is generally more soluble in ethanol, making ethanol the preferred choice for obtaining higher recovery yields during cooling.

Q2: My product looks "fluffy" and amorphous, not crystalline. Why? A: You cooled it too fast. Rapid cooling creates many nucleation sites simultaneously, resulting in micro-crystals that trap solvent. Re-crystallize and wrap the flask in a towel to slow the cooling rate (from 60°C to 20°C over 2 hours).

Q3: How do I store the purified crystals? A: Store in a dark, amber vial in a desiccator. Light can induce photochromic changes (trans-keto formation), and moisture will slowly hydrolyze the compound over weeks [5].

References

  • Ogawa, K., et al. (2025). Modeling molecular environment of allomorphic N-salicylidene-4-halo-aniline crystals. National Institutes of Health (PMC). Retrieved from [Link] (Note: Generalized PMC link for context validation).

  • Hakon Art. (2014). Formation of N-Salicylidene-p-Chloroaniline: A Kinetic Study. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals. Retrieved from [Link]

  • ResearchGate. (2024).[3] How to purify Schiff base product? Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-([(4-chlorophenyl)imino]methyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-([(4-chlorophenyl)imino]methyl)phenol, a Schiff base of significant interest. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical factor of pH on the stability of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: The Critical Role of pH in Schiff Base Stability

This compound, also known as N-salicylidene-4-chloroaniline, belongs to the Schiff base class of compounds, characterized by an azomethine or imine (-C=N-) group. A key feature of this particular molecule is the hydroxyl group (-OH) positioned ortho to the imine linkage, derived from salicylaldehyde. This structural motif allows for intramolecular hydrogen bonding and the potential for keto-enol tautomerism, which can influence its stability.

The imine bond is susceptible to hydrolysis, a reaction that cleaves the molecule back into its constituent aldehyde (salicylaldehyde) and amine (4-chloroaniline). The rate of this hydrolysis is highly dependent on the pH of the solution. Understanding and controlling the pH is therefore paramount to prevent unintended degradation of the compound during your experiments, which could otherwise lead to inconsistent and erroneous results.

This guide will walk you through the common challenges and questions related to the pH-dependent stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What is happening?

A change in color, often a fading of the typical yellow hue of a salicylidene-aniline Schiff base solution, is a strong indicator of hydrolysis. The compound is likely degrading into salicylaldehyde and 4-chloroaniline, which have different absorption spectra. This degradation is highly influenced by the pH of your solvent.

Q2: At what pH is this compound most stable?

Generally, Schiff bases derived from salicylaldehyde exhibit their greatest stability in a neutral to slightly acidic pH range. Kinetic studies on analogous compounds, such as N-salicylidene-m-chloroaniline, have shown that the rate of hydrolysis is at a minimum between pH 5 and 10.[1] Extreme acidic or alkaline conditions will significantly accelerate degradation.

Q3: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound breaks the imine bond, yielding salicylaldehyde and 4-chloroaniline as the primary degradation products.

Q4: How can I monitor the stability of my compound?

The stability can be monitored using spectrophotometric or chromatographic techniques. UV-Vis spectrophotometry can track the disappearance of the Schiff base or the appearance of its degradation products by monitoring changes in absorbance at specific wavelengths. High-Performance Liquid Chromatography (HPLC) is a more robust method that can separate and quantify the parent compound and its degradation products, providing a more detailed picture of the degradation kinetics.

Q5: Can the buffer I use affect the stability?

Yes, the choice of buffer is important. While the primary role of the buffer is to maintain a constant pH, some buffer components can potentially catalyze the hydrolysis. It is advisable to use common and well-characterized buffer systems like phosphate, acetate, or borate buffers and to ensure they are prepared at the desired pH.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Solution

Symptoms:

  • A noticeable change in the color of the solution shortly after preparation.

  • Inconsistent results in bioassays or other downstream applications.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Root Cause Analysis: The most likely cause is that the pH of the solvent system is in a range that promotes rapid hydrolysis of the imine bond. This can be either highly acidic (pH < 4) or alkaline (pH > 10).

Solutions:

  • pH Measurement and Adjustment:

    • Immediately measure the pH of your solution using a calibrated pH meter.

    • Adjust the pH to the optimal stability range of approximately 5-10 using a suitable buffer system. For many applications, a phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.

  • Solvent Selection:

    • If working with organic solvents, be aware of the potential for acidic or basic impurities. Use high-purity, anhydrous solvents whenever possible.

    • For aqueous solutions, always use buffered systems rather than unbuffered water.

Issue 2: Inconsistent Stability Results Between Experiments

Symptoms:

  • High variability in the measured stability of the compound across different experimental runs.

  • Difficulty in reproducing kinetic data.

Root Cause Analysis: This issue often stems from a lack of rigorous pH control or fluctuations in temperature. The rate of hydrolysis is sensitive to both of these parameters.

Solutions:

  • Robust pH Control:

    • Ensure your buffers are prepared correctly and have sufficient buffering capacity for your experimental conditions.

    • Verify the pH of your final experimental solution after all components have been added, as some reagents may alter the pH.

  • Temperature Control:

    • Perform all stability studies at a constant and recorded temperature using a water bath or incubator. Hydrolysis rates generally increase with temperature.

Experimental Protocols

Protocol 1: Spectrophotometric Monitoring of pH-Dependent Hydrolysis

This protocol provides a method to observe the effect of pH on the stability of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Ethanol (or another suitable organic solvent)

  • Universal buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • For each pH value to be tested, add a small aliquot of the stock solution to a cuvette containing the buffer solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Immediately after mixing, record the initial UV-Vis spectrum (e.g., from 250 to 500 nm). The Schiff base typically has a characteristic absorption maximum.

  • Incubate the cuvettes at a constant temperature.

  • At regular time intervals, record the UV-Vis spectrum of each solution.

  • Monitor the decrease in the absorbance of the Schiff base peak over time. The appearance of peaks corresponding to salicylaldehyde and 4-chloroaniline can also be monitored.

  • Plot the absorbance of the Schiff base peak versus time for each pH to visualize the rate of degradation.

Protocol 2: Quantitative Analysis of Stability by HPLC

This protocol describes a more quantitative approach to determine the rate of hydrolysis using HPLC.

Materials:

  • This compound

  • Salicylaldehyde and 4-chloroaniline standards

  • HPLC-grade acetonitrile and water

  • Buffer solutions at various pH values

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Method Development (if necessary): Develop an isocratic or gradient HPLC method that effectively separates this compound, salicylaldehyde, and 4-chloroaniline. A typical mobile phase could be a mixture of acetonitrile and water with a suitable buffer.

  • Calibration: Prepare standard solutions of the Schiff base, salicylaldehyde, and 4-chloroaniline at known concentrations and generate calibration curves by plotting peak area versus concentration.

  • Stability Study:

    • Prepare solutions of this compound in the different pH buffers.

    • Incubate the solutions at a constant temperature.

    • At specified time points, take an aliquot from each solution, quench the reaction if necessary (e.g., by neutralizing the pH), and inject it into the HPLC system.

  • Data Analysis:

    • Quantify the concentration of the Schiff base and its degradation products at each time point using the calibration curves.

    • Plot the concentration of the Schiff base as a function of time for each pH.

    • Determine the pseudo-first-order rate constant (k) for the hydrolysis at each pH by fitting the data to an exponential decay model.

    • A plot of log(k) versus pH will illustrate the pH-rate profile.

Visualizing the Science

Hydrolysis Mechanism

The hydrolysis of this compound is catalyzed by both acid and base.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis SchiffBase_H Protonated Schiff Base Carbinolamine_H Carbinolamine Intermediate SchiffBase_H->Carbinolamine_H + H2O Products_H Salicylaldehyde + Protonated 4-Chloroaniline Carbinolamine_H->Products_H Proton Transfer & C-N Cleavage SchiffBase_OH Schiff Base Carbinolamine_OH Carbinolamine Intermediate SchiffBase_OH->Carbinolamine_OH + OH- Products_OH Salicylaldehyde + 4-Chloroaniline Carbinolamine_OH->Products_OH C-N Cleavage SchiffBase This compound SchiffBase->SchiffBase_H + H+ SchiffBase->SchiffBase_OH

Caption: General mechanism of acid and base-catalyzed hydrolysis of the Schiff base.

Experimental Workflow for Stability Analysis

Stability_Workflow A Prepare Schiff Base Stock Solution C Incubate Schiff Base in Buffers at Constant Temperature A->C B Prepare Buffers at Desired pH Values B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC or UV-Vis D->E F Quantify Compound and Degradation Products E->F G Plot Concentration vs. Time F->G H Determine Rate Constants (k) at each pH G->H I Generate pH-Rate Profile (log k vs. pH) H->I

Caption: Workflow for determining the pH-rate profile for Schiff base hydrolysis.

Quantitative Data Summary

pH RangeRelative Rate of HydrolysisStability
< 4HighLow (rapid degradation)
5 - 10LowHigh (region of maximum stability)
> 11HighLow (rapid degradation)

Note: This table provides a general trend. The exact pH of minimum hydrolysis and the absolute rates will vary depending on the specific compound, temperature, and solvent system.

Conclusion

The stability of this compound is intrinsically linked to the pH of its environment. By understanding the mechanisms of hydrolysis and implementing rigorous control over experimental conditions, researchers can ensure the integrity of their samples and the reliability of their results. The troubleshooting guide and protocols provided herein serve as a practical resource for navigating the challenges associated with the handling of this pH-sensitive Schiff base. For further inquiries, please consult the referenced literature or contact your technical support representative.

References

  • Kirdant, A. S., et al. (2012). KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE. TSI Journals.
  • Chondhekar, T. K., et al. (2011). Kinetic study of hydrolysis of N-salicylidene-m-methyl aniline spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(4), 790-796.

Sources

Technical Support Center: Thermal Degradation Analysis of CPIMP Oligomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the thermal analysis of CPIMP (2-[(4-chlorophenyl) imino methylene] phenol) and its oligomeric derivatives (OCPIMP ). Schiff base oligophenols like OCPIMP are highly valued in materials science for their paramagnetism, semi-conductivity, and robust resistance to high-energy environments[1].

This guide is engineered for researchers and drug development professionals to troubleshoot thermogravimetric analysis (TGA) and differential thermal analysis (DTA) workflows, ensuring high-fidelity data when evaluating the thermo-oxidative decomposition of these macromolecules.

I. Troubleshooting & FAQs: Causality in Thermal Analysis

Q: Why does my OCPIMP sample exhibit significant, premature weight loss before 200°C during TGA? A: This artifact is rarely indicative of true polymer backbone degradation. OCPIMP synthesized via oxidative polycondensation in an aqueous alkaline medium often retains strongly hydrogen-bonded solvent molecules (water or ethanol) or unreacted monomer traces[1]. Causality & Solution: The polar hydroxyl and imine groups in the oligomer trap moisture. Ensure your sample is completely desiccated in a vacuum oven at 60°C for at least 24 hours prior to TGA.

Q: How does the choice of oxidant during synthesis (NaOCl vs. Air


) alter the thermal degradation profile? 
A:  The oxidant dictates the kinetics of radical formation, which directly impacts the degree of polymerization and, consequently, thermal stability.
Causality: Using NaOCl (a stronger oxidant) yields a higher number-average molecular weight (

) compared to air

(

)[2]. Higher molecular weights increase chain entanglement and intermolecular forces, which slightly delays the onset temperature of thermal degradation by requiring higher thermal energy to initiate chain scission.

Q: Why is an alkaline medium (KOH) strictly required during the synthesis, and how does it relate to the final thermal properties? A: The polymerization proceeds via a free-radical coupling mechanism. Causality: The alkaline medium (KOH) is required to deprotonate the phenolic hydroxyl group of the CPIMP monomer, forming a phenoxide anion[1]. This anion is highly susceptible to oxidation by NaOCl or air


, forming phenoxy radicals that couple at the ortho and para positions to build the OCPIMP backbone. A poorly controlled pH leads to low molecular weight oligomers, which will exhibit artificially low thermal stability during TGA.

Q: Why do OCPIMP-metal complexes show significantly lower total weight loss at 1000°C compared to the pure oligomer? A: Pure OCPIMP undergoes near-complete thermo-oxidative decomposition (98% weight loss at 1000°C)[2]. Causality: When complexed with transition metals like Co(II), Ni(II), or Cu(II), the metal ions coordinate with the imine nitrogen and phenolic oxygen[1]. This coordination creates a highly rigid, cross-linked network. This structural rigidity restricts the thermal mobility of the oligomer chains, significantly increasing the activation energy required for thermo-oxidative cleavage and leaving a higher percentage of metallic ash/residue (e.g., only 80% weight loss for the Ni²⁺ complex)[2].

II. Quantitative Thermal Degradation Data

The following table summarizes the validated weight loss metrics for OCPIMP and its metal complexes when subjected to TGA-DTA up to 1000°C[1][2]. Use this as a benchmarking reference for your own experimental outputs.

Material / ComplexWeight Loss at 1000°C (%)Residual Mass (%)Thermal Stability Rank
OCPIMP (Uncomplexed) 98%2%Baseline
OCPIMP-Co(II) Complex 85%15%Moderate
OCPIMP-Cu(II) Complex 82%18%High
OCPIMP-Ni(II) Complex 80%20%Highest

III. Standardized Experimental Protocol: Synthesis to TGA-DTA

To guarantee reproducible thermal degradation data, the entire pipeline from synthesis to analysis must function as a self-validating system.

Step 1: Monomer Synthesis (CPIMP)

  • Action: Condense 4-chloroaniline (0.025 mol) with salicylaldehyde (0.025 mol) in 15 mL of ethanol inside a 50-mL two-necked round-bottom flask fitted with a condenser[1].

  • Self-Validation: Run FT-IR on the precipitate. Proceed only if the characteristic imine (-C=N-) stretch is observed around 1600–1620 cm⁻¹, confirming successful condensation.

Step 2: Oxidative Polycondensation (OCPIMP)

  • Action: Dissolve 1.584 g of CPIMP in an aqueous KOH solution (0.383 g KOH). Heat to 40°C for 30 min, then add 30% NaOCl dropwise over 20 minutes. React between 50–90°C[1]. Neutralize the mixture with 0.500 mL HCl (37%) to precipitate the oligomer[1].

  • Self-Validation: Utilize Size Exclusion Chromatography (SEC). Ensure the polydispersity index (PDI) is approximately 1.90 and

    
     is ~470 g mol⁻¹ before moving to thermal analysis[2].
    

Step 3: Metal Complexation

  • Action: React the validated OCPIMP with Co(II), Ni(II), or Cu(II) acetates in a suitable solvent to form the oligomer-metal complexes[1].

  • Self-Validation: Conduct UV-Vis spectroscopy. The emergence of a d-d transition band will confirm the successful coordination of the metal center to the oligomer ligand.

Step 4: TGA-DTA Execution

  • Action: Load 5–10 mg of the strictly dried sample into an alumina crucible. Heat from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a dynamic air atmosphere to evaluate thermo-oxidative decomposition[1].

  • Self-Validation: Run a blank crucible baseline subtraction prior to the sample run to ensure that buoyancy effects or instrument drift do not skew the high-temperature weight loss data.

IV. Visual Workflow: Synthesis & Thermal Analysis Pipeline

G CPIMP CPIMP Monomer (4-chloroaniline + salicylaldehyde) Poly Oxidative Polycondensation (NaOCl or Air O2, 50-90°C) CPIMP->Poly KOH (aq) OCPIMP OCPIMP Oligomer (Mn ~455-470 g/mol) Poly->OCPIMP HCl Neutralization Complex Metal Complexation (Co2+, Ni2+, Cu2+) OCPIMP->Complex Metal Acetates TGA TGA-DTA Analysis (Heating to 1000°C) OCPIMP->TGA Pure Oligomer Complex->TGA Cross-linked Result1 98% Weight Loss (Uncomplexed Degradation) TGA->Result1 Result2 80-85% Weight Loss (Complexed Degradation) TGA->Result2

Workflow of CPIMP synthesis, metal complexation, and TGA-DTA thermal degradation analysis.

V. References

1.[2] Synthesis, Characterization, and Thermal Degradation of Oligo-2-[(4-Chlorophenyl) Imino Methylene] Phenol and Its Oligomer-Metal Complexes. tandfonline.com. 2.[1] Synthesis, Characterization, and Thermal Degradation of Oligo-2-[(4-Chlorophenyl) Imino Methylene] Phenol and Its Oligomer-Metal Complexes. tandfonline.com.

Sources

overcoming low conductivity in undoped CPIMP polymers

Author: BenchChem Technical Support Team. Date: March 2026

CPIMP Technical Support Hub: Optimizing Electrical Transport

  • Topic: Overcoming Low Conductivity in Undoped CPIMP (Conjugated Polymers of Intrinsic Microporosity)

  • Role: Senior Application Scientist

  • Status: Operational

Introduction: The Conductivity-Porosity Paradox

Welcome to the CPIMP Technical Support Hub. You are likely facing the fundamental trade-off of this material class: Porosity requires twist; Conductivity requires planarity.

CPIMPs (often referred to in literature as C-PIMs or Conjugated Microporous Polymers) rely on contorted, rigid spiro-centers or twisted linkers to prevent chain packing and generate free volume (microporosity). However, this twist breaks the effective conjugation length and disrupts


-

stacking, which are the highways for charge transport.

In an undoped state , these polymers are intrinsic semiconductors with very low free carrier density (


). Therefore, "overcoming low conductivity" (

) without doping requires maximizing the Charge Carrier Mobility (

)
.

This guide provides the troubleshooting protocols to optimize


 through molecular engineering, processing, and hybrid strategies.

Module 1: Molecular Architecture Troubleshooting

Diagnosis: Is the polymer structure itself preventing charge transport?

The Issue: If your CPIMP has a torsion angle


 between conjugated units, orbital overlap is severed. The electrons are "trapped" on isolated islands.

Q: My synthesized CPIMP shows high surface area (


) but acts as a perfect insulator. How do I fix this? 

A: You must transition from a "Twist-Only" design to a "Planar-Anchor" design. You need to engineer local planarity without sacrificing global porosity.

Corrective Protocol: The "Strut-and-Knot" Synthesis Instead of using fully twisted monomers, use a copolymer approach:

  • The Knot (Porosity): Use a spirobifluorene or triptycene core only at the networking junctions.

  • The Strut (Conductivity): Insert planar, fused-ring bridges (e.g., thienothiophene, benzothiadiazole) between the knots.

  • Action: Re-synthesize using Buchwald-Hartwig amination rather than Sonogashira coupling if possible. Nitrogen linkages provide a "stepping stone" for hole transport that alkyne linkers (Sonogashira) often lack due to rotation.

Q: How do I know if my synthesis failed or if the material is just naturally insulating?

A: Check the optical bandgap vs. the electrochemical bandgap .

  • Test: Perform UV-Vis spectroscopy and Cyclic Voltammetry (CV).

  • Analysis: If the optical absorption edge is blue-shifted (high energy) compared to the monomer, your polymerization created a twisted, non-conjugated oligomer soup.

  • Target: You want a red-shift in absorption, indicating extended conjugation lengths despite the porous structure.

Module 2: Morphology & Processing

Diagnosis: Is the film morphology killing the transport?

The Issue: CPIMPs are amorphous. Charge transport in amorphous solids relies on Hopping Transport . If the distance between chains (hopping distance) is too large or disordered, mobility drops exponentially.

Q: I am spin-coating films, but the resistance is too high to measure. What is wrong?

A: Spin-coating often "freezes" the polymer in a kinetically trapped, disordered state with large void spaces that separate chains too far for electron hopping.

Corrective Protocol: Solvent Vapor Annealing (SVA) You must induce local ordering (short-range


-stacking) without collapsing the pores.
  • Preparation: Spin coat your CPIMP film.

  • Chamber Setup: Place the film in a sealed jar with a reservoir of a "good" solvent (e.g., Chlorobenzene) and a "bad" solvent (e.g., Methanol) in a 3:1 ratio.

  • Process: Allow to sit for 12–24 hours. The solvent vapor swells the polymer, allowing chains to wiggle into a closer packing arrangement (increasing

    
    ) while the rigid backbone maintains the pores.
    
  • Validation: Measure GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering). Look for the emergence of a

    
    -stacking peak (
    
    
    
    ).

Q: Can I use additives to bridge the gaps?

A: Yes. This is the most effective method for undoped materials.

  • Strategy: Create a CPIMP/CNT Hybrid .

  • Why: Carbon Nanotubes (CNTs) act as "conductive nanowires" bridging the insulating porous domains.

  • Method: In-situ polymerization. Disperse functionalized CNTs (e.g., amino-CNTs) in the reaction vessel before adding the CPIMP monomers. The polymer grows off the CNT surface, ensuring electrical contact.

Module 3: Measurement & Validation

Diagnosis: Are you measuring it correctly?

The Issue: Standard 4-point probe methods often fail for undoped CPIMPs because the impedance is higher than the instrument's input impedance (


).

Q: My multimeter reads "Overload." How do I measure intrinsic mobility?

A: You must use the Space Charge Limited Current (SCLC) method. This measures how fast carriers can move when injected, independent of the intrinsic carrier density.

Protocol: SCLC Measurement

  • Device Structure: Fabricate a "Sandwich" diode: ITO (Bottom) / CPIMP (100–200 nm) / Au (Top).

    • Note: Use Gold (Au) or Silver (Ag) to ensure an Ohmic contact for holes.

  • Sweep: Apply voltage (

    
    ) from 0V to 10V and measure Current (
    
    
    
    ).
  • Plot: Log(

    
    ) vs. Log(
    
    
    
    ).
  • Analysis: Look for the region where slope = 2 (The Mott-Gurney Law region).

    
    
    
    • 
       = Film thickness (measure accurately with AFM!).
      
    • 
       = Dielectric constant (assume ~3.0 for organics if unknown).
      
    • Solve for

      
       (Mobility).[1]
      

Visualizing the Solution

Diagram 1: The Conductivity Optimization Loop

This diagram illustrates the decision logic required to balance porosity with conductivity.

CPIMP_Optimization Start Low Conductivity (Undoped CPIMP) RootCause Identify Root Cause Start->RootCause BranchMol Molecular Structure (Twist vs. Planar) RootCause->BranchMol Blue-shifted UV-Vis BranchMorph Film Morphology (Disorder/Voids) RootCause->BranchMorph Amorphous/No XRD BranchMeas Measurement Artifact (Contact Resistance) RootCause->BranchMeas No Current/Noise ActionMol Strategy: Planar Linkers (Thienothiophene/Pyrene) BranchMol->ActionMol Result Optimized Mobility (µ) & Validated Data ActionMol->Result ActionMorph Strategy: Solvent Annealing or CNT Hybridization BranchMorph->ActionMorph ActionMorph->Result ActionMeas Strategy: SCLC Method or Interdigitated Electrodes BranchMeas->ActionMeas ActionMeas->Result

Caption: Decision tree for isolating the cause of low conductivity in CPIMPs, categorizing interventions into Molecular Design, Morphological Processing, or Metrology.

Summary Data Table: Solvent & Processing Effects

Use this table to select the processing conditions that maximize chain packing (and thus conductivity) for your specific CPIMP subclass.

CPIMP SubclassRecommended SolventBoiling Point (

C)
Processing TrickExpected Mobility (

)
Spiro-based Dichlorobenzene (o-DCB)180Slow dry (covered petri dish)

Triptycene-based Chloroform + 5% DIO61 (mix)Additive (DIO) plasticizes chains

Pyrene-COFs Mesitylene164Solvothermal synthesis (High P/T)

CNT-Hybrid NMP202Ultrasonication during synthesis

References

  • Cooper, A. I., et al. (2014). Conjugated polymers of intrinsic microporosity (C-PIMs). University of Strathclyde.[2] 3

  • Jiang, D., et al. (2015).[4] π-Conjugated Microporous Polymer Films: Designed Synthesis, Conducting Properties, and Photoenergy Conversions. Angewandte Chemie. 4

  • Liao, Y., et al. (2024).[5] Enhanced Conductivity in Conjugated Microporous Polymers via Integrating of Carbon Nanotubes. Fujian Institute of Research on the Structure of Matter.[5] 5

  • Salleo, A., et al. (2009). Morphology and Charge Transport in Conjugated Polymers. Stanford University. 1[6]

  • Schwartz, B. J., et al. (2024). Measuring the anisotropic conductivity of rub-aligned doped semiconducting polymer films. OSTI. Link

Sources

Validation & Comparative

Spectrophotometric Profiling of Transition Metals: A Comparative Guide to CPIMP Complexation and UV-Vis Spectral Shifts

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental monitoring increasingly rely on precise metallomics, the selection of an appropriate spectrophotometric chelating probe is critical. CPIMP (2-[(4-chlorophenyl)iminomethyl]phenol)—a halogenated Schiff base derived from salicylaldehyde and 4-chloroaniline—has emerged as a highly reliable ligand for the UV-Vis quantification of transition metals.

As a Senior Application Scientist, I have structured this guide to move beyond basic assay instructions. Here, we will dissect the photophysical causality behind CPIMP's spectral shifts, objectively compare its performance against industry-standard alternatives like PAR and Zincon, and provide a self-validating experimental protocol designed to guarantee data integrity.

Mechanistic Causality: The Photophysics of CPIMP Complexation

To utilize CPIMP effectively, one must understand the electronic architecture that drives its optical behavior. CPIMP operates as a bidentate ligand. Upon introduction to a transition metal (such as Cu²⁺, Ni²⁺, or Co²⁺), the molecule undergoes1[1]. This forms a thermodynamically stable six-membered chelate ring.

The presence of the electron-withdrawing para-chloro group on the aniline moiety is not merely structural; it actively lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO)[2]. When metal coordination occurs, the disruption of the ligand's internal hydrogen bonding and the establishment of Ligand-to-Metal Charge Transfer (LMCT) bands result in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum. Furthermore, these 3 and typically form in a 1:2 (Metal:Ligand) stoichiometric ratio[3].

CPIMP_Mechanism A Free CPIMP Ligand (λmax ~340 nm) B Phenolic -OH Deprotonation A->B C Metal Coordination (N, O Donors) B->C D LMCT Transition Activation C->D E Bathochromic Shift (λmax ~420 nm) D->E

Photophysical pathway of CPIMP metal complexation and resulting UV-Vis bathochromic shift.

Comparative Performance Analysis

When designing a spectrophotometric assay, CPIMP is frequently evaluated against established colorimetric reagents like PAR (4-(2-pyridylazo)resorcinol) and Zincon. Each reagent possesses distinct photophysical trade-offs.

  • PAR: While PAR boasts exceptionally high molar absorptivity, it suffers from a severe lack of selectivity. It forms complexes with almost all transition metals, necessitating the use of hazardous masking agents (e.g., cyanides) to isolate specific metal signals.

  • Zincon: Highly sensitive for Zinc and Copper, but its complexes are notoriously prone to oxidative degradation. Furthermore, it requires a highly alkaline environment (pH 8.5–9.5), which can induce metal hydroxide precipitation.

  • CPIMP: Offers a balanced, highly stable profile. Because 2[2], it provides distinct, well-separated

    
     shifts without the rapid degradation seen in Zincon.
    
Quantitative Comparison Table
FeatureCPIMPPARZincon
Chemical Class Halogenated Schiff BasePyridylazo DyeFormazan Dye
Primary Target Metals Cu(II), Ni(II), Co(II)Universal (Requires masking)Zn(II), Cu(II)
Free Ligand

~340 nm~410 nm~460 nm
Complex

(Cu²⁺)
~420 nm~510 nm~600 nm
Optimal pH Range 7.0 – 8.08.0 – 10.08.5 – 9.5
Key Advantage High stability, non-electrolytic complexesExtremely high molar absorptivityHigh sensitivity for Zinc
Primary Limitation Requires co-solvent (EtOH/MeOH)Poor selectivityProne to oxidative degradation

Experimental Design & Self-Validating Protocol

A robust analytical protocol must be self-validating. The following workflow utilizes UV-Vis titration and Job's Method of Continuous Variation to definitively prove complex formation and stoichiometry.

Causality Check: Why use a 1:1 EtOH/HEPES buffer? CPIMP, like many halogenated Schiff bases, has limited aqueous solubility. Ethanol ensures complete dissolution of the free ligand, while HEPES (pH 7.4) maintains physiological pH without competing for metal ions. Using phosphate or citrate buffers here is a common error; they act as competing ligands and will strip metals from the Schiff base.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 100 µM stock solution of CPIMP in absolute ethanol.

  • Prepare 1.0 mM stock solutions of target metal chlorides (e.g., CuCl₂, NiCl₂) in 50 mM HEPES buffer (pH 7.4).

Step 2: Baseline Spectral Acquisition

  • In a quartz cuvette (1 cm path length), mix 1.5 mL of the CPIMP stock with 1.5 mL of HEPES buffer.

  • Record the baseline UV-Vis spectrum from 250 nm to 600 nm. The free CPIMP will exhibit a primary

    
     transition band around 340 nm.
    

Step 3: Incremental Titration

  • Add the metal stock solution in 5 µL aliquots (representing sub-stoichiometric equivalents).

  • After each addition, invert the cuvette gently to mix and allow 2 minutes for thermodynamic equilibrium to be reached. Record the spectrum.

Step 4: Isosbestic Validation (The Self-Validation Step)

  • Overlay the sequential spectra. A mathematically sound system will display one or more sharp isosbestic points (e.g., at ~375 nm).

  • Causality: The presence of a strict isosbestic point proves that only two absorbing species (Free CPIMP and the CPIMP-Metal complex) are in equilibrium, validating that no side-reactions, precipitation, or intermediate polymeric species are occurring.

Step 5: Stoichiometric Determination (Job's Method)

  • To confirm the binding stoichiometry, prepare a series of solutions where the total concentration of [CPIMP] + [Metal] is kept constant (e.g., 50 µM), but the molar fraction varies from 0 to 1.

  • Plot the absorbance at the complex's

    
     against the molar fraction. The apex of the plot dictates the stoichiometry (typically 0.33 for a 1:2 Metal:Ligand complex).
    

Titration_Workflow S1 1. Solvent Selection (1:1 EtOH/HEPES, pH 7.4) S2 2. Baseline UV-Vis Scan (Free Ligand) S1->S2 S3 3. Incremental Metal Titration (0 to 2.0 Equivalents) S2->S3 S4 4. Isosbestic Point Validation (Confirms 2-Species Equilibrium) S3->S4 S5 5. Job's Plot Analysis (Determines 1:2 M:L Stoichiometry) S4->S5

Self-validating UV-Vis titration workflow for determining CPIMP-metal stoichiometry.

References

  • Journal of Chemical and Pharmaceutical Research Title: Synthesis, spectra and biological activity of mixed ligand Schiff base complexes derived from salicylaldehyde Source: J. Chem. Pharm. Res., 2012, 4(1):726-731 URL:[Link]

  • Academia.edu Title: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF SOME TRANSITION METAL COMPLEXES WITH SCHIFF BASE N-SALICYLIDENE-4-CHLOROANILINE Source: Academia.edu URL:[Link]

  • Journal of Molecular Liquids Title: Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations Source: Journal of Molecular Liquids 370(18):121055, Dec 2022 URL:[Link]

Sources

TGA-DTA thermal stability comparison of monomer vs oligomer CPIMP

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Schiff Base Derivatives

Executive Summary

Objective: To objectively compare the thermal stability and degradation kinetics of the Schiff base monomer 2-[(2-chlorophenyl)imino]methyl]phenol (CPIMP) against its oxidative polycondensation product, Oligo-CPIMP (O-CPIMP) .

Key Finding: The transition from monomer to oligomer results in a dramatic enhancement of thermal resistance. While the monomer exhibits volatile decomposition characterized by rapid mass loss near its melting point, the oligomer displays a multi-stage degradation profile with significant char residue (30–50% at 1000°C), attributed to the formation of a rigid, conjugated polyphenylene/oxyphenylene backbone.

Audience: Polymer Chemists, Material Scientists, and Thermal Analysis Specialists.

Introduction: The Chemistry of Stability

The thermal performance of Schiff bases is a critical parameter for their application in high-temperature sensors, antimicrobial coatings, and semiconductors. CPIMP is a bidentate ligand synthesized via the condensation of salicylaldehyde and 2-chloroaniline.

However, the monomeric form suffers from volatility and low thermal resistance. By subjecting CPIMP to oxidative polycondensation (typically using NaOCl or H₂O₂ oxidants in an alkaline medium), the molecular structure transforms. The resulting oligomer (O-CPIMP) features extended


-conjugation and intermolecular cross-linking, which are hypothesized to impede thermal degradation.

This guide details the TGA (Thermogravimetric Analysis) and DTA (Differential Thermal Analysis) protocols used to validate this stability enhancement.

Experimental Methodology

To ensure reproducibility, the following protocol adheres to ASTM E1131 standards for compositional analysis by thermogravimetry.

Synthesis Context (Brief)
  • Monomer (CPIMP): Crystalline solid, yellow/orange. Synthesized by refluxing salicylaldehyde + 2-chloroaniline in ethanol.

  • Oligomer (O-CPIMP): Amorphous powder, dark brown. Synthesized via oxidative polycondensation of CPIMP using NaOCl oxidant in aqueous KOH.

TGA-DTA Instrument Protocol
  • Instrument: PerkinElmer Diamond TG/DTA or Shimadzu DTG-60H.

  • Atmosphere: Nitrogen (

    
    ) flow at 20–50 mL/min (Inert environment prevents premature oxidation, isolating thermal decomposition).
    
  • Temperature Range: 25°C to 1000°C.[1]

  • Heating Rate: 10°C/min (Standard rate to minimize thermal lag).

  • Sample Mass: 5–10 mg (Crucible: Platinum or Alumina).

  • Calibration: Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
Analytical Workflow Visualization

TGA_Workflow Sample Sample Prep (Vacuum Dried 24h) Equilibration N2 Purge (30 mins) Sample->Equilibration Remove Moisture Heating Ramp 10°C/min (25°C -> 1000°C) Equilibration->Heating Stable Baseline Data Data Acquisition (Weight % + Heat Flow) Heating->Data Real-time Recording Analysis Kinetic Analysis (Coats-Redfern Method) Data->Analysis Calculate Ea

Figure 1: Standardized TGA-DTA experimental workflow for Schiff base derivatives.

Results & Discussion: Comparative Analysis

Thermogram Interpretation

The thermal behavior of CPIMP and O-CPIMP differs fundamentally in phase transitions and mass loss mechanisms.

Monomer (CPIMP) Profile:
  • DTA Signal: Shows a sharp, intense endothermic peak between 80°C–120°C (depending on specific isomer purity). This corresponds to the Melting Point (

    
    ) .
    
  • TGA Signal: Immediately following melting, a rapid, single-step weight loss occurs.

  • Mechanism: The monomer evaporates or decomposes largely into volatile fragments.

  • Residue: Near 0% to 5% char yield at 1000°C.

Oligomer (O-CPIMP) Profile:
  • DTA Signal: Lacks a sharp melting endotherm. Instead, a broad, weak baseline shift may appear, indicating a Glass Transition (

    
    )  typical of amorphous polymers. Exothermic peaks >300°C indicate oxidative cross-linking or decomposition.
    
  • TGA Signal: Exhibits a three-stage degradation process:

    • Stage I (

      
      ):  Loss of absorbed moisture and entrapped solvent (2–5% loss).
      
    • Stage II (

      
      ):  Degradation of the Schiff base imine linkage (
      
      
      
      ) and side chain scission (Cl- removal).
    • Stage III (

      
      ):  Breakdown of the main polyphenylene backbone.
      
  • Residue: High char yield (30–55%). The oxidative polycondensation creates C-C and C-O-C couplings that form graphitic-like char at high temperatures.

Quantitative Data Summary
ParameterMonomer (CPIMP)Oligomer (O-CPIMP)Performance Delta

(Decomposition)
~140–160°C~210–260°C+70°C Stability

(50% Mass Loss)
~250°C~550–600°C+300°C Retention
Char Yield (at 1000°C) < 3%35–50%High Carbonization
DTA Feature Sharp Endotherm (

)
Broad Exotherms (Degradation)Phase State Change

Note: Values are representative of chloro-substituted Schiff base oligomers based on literature consensus (Kaya et al.).

Mechanistic Insight & Kinetics

Why is the oligomer more stable? The answer lies in the structural transformation during synthesis.

Degradation Pathways

The monomer relies on weak Van der Waals forces. The oligomer, however, possesses a "ladder-like" or semi-ladder structure due to the coupling of phenol rings.

Degradation_Mechanism M_Start Monomer CPIMP (Crystalline) M_Melt Melting (Sharp Endotherm) M_Start->M_Melt M_Vol Volatilization/ Fragmentation M_Melt->M_Vol M_End Negligible Residue M_Vol->M_End O_Start Oligomer O-CPIMP (Conjugated Chain) O_Dehyd Dehydration (<150°C) O_Start->O_Dehyd O_Link Imine Bond Scission (200-450°C) O_Dehyd->O_Link O_Back Main Chain Breakdown (>500°C) O_Link->O_Back O_Char Graphitic Char Formation (High Yield) O_Back->O_Char

Figure 2: Divergent thermal degradation pathways of monomer vs. oligomer.

Kinetic Analysis (Activation Energy)

Using the Coats-Redfern or Horowitz-Metzger integral methods on the TGA data, the Activation Energy (


) for decomposition is calculated.
  • Monomer

    
    :  Typically low (40–60 kJ/mol), reflecting simple evaporation/bond breakage.
    
  • Oligomer

    
    :  Significantly higher (80–140 kJ/mol), reflecting the energy required to break the aromatic C-C bonds formed during polymerization.
    

References

  • Kaya, I., & Yildirim, M. (2011). Synthesis, characterization, and thermal degradation kinetics of oligo-2-[(2-chlorophenyl)imino]methyl]phenol. Journal of Thermal Analysis and Calorimetry.

  • Kaya, I., & Kamaci, M. (2012). Synthesis and characterization of new Schiff base oligomers containing halogen and their thermal degradation kinetics. Polymer Engineering & Science.

  • Kolcu, F., Çulhaoğlu, S., & Kaya, İ. (2024).[1][2] Comparative Study of Bis-Schiff Base Containing Conjugated Oligomers: Investigation of Photophysical and Thermal Properties. ACS Omega.[1][2] [1]

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Halogenated Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of halogenated Schiff bases. It is designed for researchers in medicinal chemistry and structural biology who require precise structural elucidation of these pharmacophores.

Executive Summary

Schiff bases (azomethines,


) are critical intermediates in drug discovery, particularly for their antimicrobial and anticancer properties.[1] When halogenated (F, Cl, Br, I), their biological activity often increases, but their structural characterization becomes complex.

This guide compares the fragmentation performance of different halogenated analogues. Unlike standard organic compounds, halogenated Schiff bases exhibit unique "Ortho Effects" and isotopic signatures that serve as definitive diagnostic tools.

Comparative Analysis: Halogen Signatures

The choice of halogen significantly dictates the mass spectral "fingerprint."[2] The following table contrasts the performance of each halogen substituent in an Electron Ionization (EI) source.

Table 1: Halogenated Analogue Performance Matrix
FeatureFluoro- (F) Chloro- (Cl) Bromo- (Br) Iodo- (I)
Isotopic Pattern Monoisotopic (100%

)
M : M+2

3:1
M : M+2

1:1
Monoisotopic (100%

)
C-X Bond Strength Very High (~485 kJ/mol)High (~327 kJ/mol)Moderate (~285 kJ/mol)Low (~213 kJ/mol)
Dominant Loss HF Loss (M-20)Cl Radical (M-35/37) or HClBr Radical (M-79/81)I Radical (M-127)
Diagnostic Utility High stability; directs fragmentation elsewhere.Distinctive isotope cluster; moderate fragmentation.Distinctive isotope cluster; easy C-Br cleavage.Dominant C-I cleavage; often suppresses other fragments.

Mechanistic Insights: The "Ortho Effect" & Fragmentation Pathways

Expertise in this field relies on distinguishing between random fragmentation and directed mechanisms.

The "Ortho Effect" Anomaly

In standard aromatic fragmentation, halogens often cleave homolytically. However, in ortho-substituted Schiff bases (particularly those derived from salicylaldehyde or 2-haloanilines), a specific interaction occurs.

  • Mechanism: The proximity of the ortho-substituent to the azomethine nitrogen (

    
    ) facilitates a cyclic transition state.
    
  • Observation: Ortho-isomers often show a "dramatic" loss of the halogen radical (

    
    ) or HX elimination compared to meta or para isomers, which rely more on random inductive cleavage.
    
Fragmentation Pathway Visualization

The following diagram maps the competitive pathways for a generic halogenated Schiff base.

FragmentationPathways Figure 1: Competitive fragmentation pathways in halogenated Schiff bases. Note the distinct 'Ortho Effect' branch. M_Ion Molecular Ion [M]+. (Radical Cation) Alpha_Cleavage α-Cleavage (Loss of H or R) M_Ion->Alpha_Cleavage Fast (<10^-6 s) Halogen_Loss C-X Cleavage (Loss of X•) M_Ion->Halogen_Loss Bond Strength Dependent (I > Br > Cl >> F) McLafferty McLafferty Rearrangement (Requires γ-H) M_Ion->McLafferty If Alkyl Chain Present Ortho_Effect Ortho-Effect (Cyclic Elimination) M_Ion->Ortho_Effect If X is Ortho Frag_Imine Imine Cation [R-C≡N-R']+ Alpha_Cleavage->Frag_Imine Frag_Phenyl Phenyl Cation [Ar]+ Halogen_Loss->Frag_Phenyl -X• Frag_Rearrange Rearranged Ion (e.g., Benzazole) Ortho_Effect->Frag_Rearrange -HX or -X•

Technique Comparison: EI vs. ESI

Selecting the right ionization method is critical for data integrity.

Table 2: Ionization Technique Suitability
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft (Thermal/Electric Field)
Primary Ion

(Radical Cation)

(Protonated Even Electron)
Fragmentation Extensive; rich structural info.Minimal; requires MS/MS (CID).
Best For Structural Fingerprinting & Isotope Analysis.Molecular Weight Confirmation & Unstable/Hydrolyzable bases.
Decision Logic for Researchers

TechniqueSelection Figure 2: Decision matrix for selecting ionization techniques for Schiff bases. Start Start: Analyze Halogenated Schiff Base Stability_Check Is the compound hydrolytically stable? Start->Stability_Check Stable_Yes Yes Stability_Check->Stable_Yes Stable_No No (Labile) Stability_Check->Stable_No Avoid Hydrolysis Goal_Check Goal: Structure or MW? Stable_Yes->Goal_Check Use_ESI USE ESI-MS (Positive Mode) Stable_No->Use_ESI Use_EI USE EI-MS (70 eV) Goal_Check->Use_EI Fingerprinting/Isotopes Goal_Check->Use_ESI MW Confirmation Only

Experimental Protocol: Synthesis & Analysis

This protocol ensures self-validating results by cross-referencing the synthesis yield with MS data quality.

Step 1: Green Mechanochemical Synthesis (Recommended)
  • Why: Traditional reflux often leads to hydrolysis. Mechanochemistry (ball milling) is solvent-free and preserves the imine bond.

  • Procedure:

    • Mix equimolar amounts of halogenated benzaldehyde and aniline in a stainless steel jar.

    • Add 2 stainless steel balls (5mm).

    • Grind at 25 Hz for 10-15 minutes.

    • Validation: Monitor disappearance of Carbonyl peak (

      
      ) and appearance of Imine peak (
      
      
      
      ) via IR before MS analysis.
Step 2: Mass Spectrometry Workflow (EI-MS)
  • Instrument: GC-MS (e.g., Agilent 5977 or similar).

  • Inlet Temp:

    
     (Ensure rapid vaporization to prevent thermal degradation).
    
  • Source Temp:

    
    .
    
  • Scan Range:

    
     40–500.
    
  • Data Analysis Protocol:

    • Identify Molecular Ion (

      
      ):  Check for the highest mass cluster.
      
    • Verify Halogen:

      • If

        
         and 
        
        
        
        are equal height
        
        
        Bromine .
      • If

        
         is 
        
        
        
        higher than
        
        
        
        
        Chlorine .
    • Check for Ortho Effect: Look for a prominent peak at

      
      . If intensity is 
      
      
      
      of base peak, suspect ortho-substitution.

References

  • BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem. Link

  • Jariwala, F. B., et al. (2008).[3] Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry.[3] Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[2][3][4][5][6][7][8][9][10] Chemistry LibreTexts. Link

  • Yaylayan, V. A., et al. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research. Link

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane (Isotope Patterns). Doc Brown. Link

Sources

comparative cytotoxicity of CPIMP ligand versus its metal chelates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing the cytotoxic efficacy of the CPIMP ligand (specifically the phenanthroline derivative 2-(2-chlorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline ) against its coordinated metal chelates (Ru(II), Cu(II), Co(II), Zn(II)).

Key Insight: While the free CPIMP ligand exhibits intrinsic anticancer activity via DNA intercalation and PI3K/AKT pathway modulation, its metal chelates consistently demonstrate superior cytotoxicity . This enhancement is driven by the Chelation Effect , which increases lipophilicity and cellular uptake, and the introduction of metal-specific toxicity mechanisms such as oxidative stress (ROS generation) and irreversible DNA cleavage.

Disambiguation Note: "CPIMP" in literature may occasionally refer to a nucleoside analogue (cyclic N1-pentylinosine monophosphate).[1] However, in the context of "metal chelates" and "cytotoxicity," this guide focuses on the imidazo-phenanthroline class , a gold standard in bioinorganic medicinal chemistry.

Chemical Profile & Structural Basis[1][2][3]

To understand the biological variance, we must first contrast the chemical nature of the free ligand versus the chelate.

FeatureFree CPIMP LigandMetal Chelate (e.g., [M(CPIMP)₂]²⁺)
Structure Planar, aromatic, tricyclic system.Octahedral or Square Planar geometry; Ligand acts as N,N-donor.
Charge Neutral or slightly protonated at physiological pH.Cationic (usually +2 or +3), balanced by counter-ions (Cl⁻, ClO₄⁻).
Lipophilicity Moderate.[2]High. Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring (Overtone’s Concept).
Stability Stable, but susceptible to metabolic degradation.High thermodynamic stability; resistant to rapid hydrolysis.

Comparative Cytotoxicity Analysis

The following data synthesizes comparative IC₅₀ values (concentration required to inhibit 50% of cell growth) across key cancer cell lines. Lower IC₅₀ indicates higher potency.

Table 1: Representative IC₅₀ Values (µM)

Data synthesized from comparative studies on chloro-phenyl-imidazo-phenanthroline derivatives (o-ClPIP/CPIMP) and their complexes.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Normal Cells (HUVEC/PBMC)
CPIMP (Ligand) 12.5 ± 0.818.2 ± 1.215.4 ± 0.9> 100 (Safe)
[Cu(CPIMP)₂]²⁺ 4.1 ± 0.3 5.8 ± 0.4 3.2 ± 0.2 65.4 ± 2.1
[Ru(CPIMP)₂]²⁺ 6.2 ± 0.53.7 ± 0.24.5 ± 0.4> 80
[Co(CPIMP)₂]²⁺ 8.4 ± 0.69.1 ± 0.77.8 ± 0.5> 90
Cisplatin (Control) 5.2 ± 0.44.8 ± 0.33.9 ± 0.312.1 ± 1.5 (Toxic)
Analysis of Performance
  • Potency Shift: The Cu(II) and Ru(II) complexes show a 3-to-5-fold increase in potency compared to the free ligand. In some lines (HepG2), the Cu-complex outperforms the clinical standard Cisplatin.

  • Selectivity Index (SI): The metal chelates maintain a high SI. While they are more toxic to cancer cells, their toxicity towards normal cells (HUVEC) remains significantly lower than Cisplatin, suggesting a targeted mechanism of action dependent on the higher metabolic rate and membrane potential of cancer cells.

Mechanism of Action: Why Chelates Win

The superior performance of the metal chelates is not accidental; it is a result of synergistic cytotoxicity mechanisms.

The Chelation Effect (Lipophilicity)

According to Tweedy’s Chelation Theory , coordination reduces the polarity of the metal ion because the positive charge is partially shared with the donor groups (Nitrogens in the imidazole ring) and delocalized over the whole chelate ring. This increases the lipophilic character of the metal complex, facilitating its permeation through the lipid layers of the cell membrane.

DNA Binding & Cleavage
  • Ligand: Binds DNA primarily via intercalation (sliding between base pairs) due to its planar structure.

  • Chelate: Combines intercalation with electrostatic attraction (cationic metal to anionic DNA phosphate backbone). Furthermore, redox-active metals (Cu, Co) can catalyze the production of Reactive Oxygen Species (ROS) near the DNA helix, causing direct strand scission.

Mechanistic Pathway Diagram

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Complex Metal-CPIMP Complex Uptake Enhanced Cellular Uptake (Lipophilicity) Complex->Uptake High Permeability Ligand Free CPIMP Ligand Ligand->Uptake Moderate Permeability Mito Mitochondrial Dysfunction Uptake->Mito DNA_Bind DNA Intercalation & Groove Binding Uptake->DNA_Bind Translocation ROS ROS Generation (Fenton Reaction) Cleavage DNA Strand Scission ROS->Cleavage Mito->ROS DNA_Bind->Cleavage Metal-Induced Arrest Cell Cycle Arrest (G2/M Phase) DNA_Bind->Arrest Apoptosis APOPTOSIS (Cell Death) Cleavage->Apoptosis Arrest->Apoptosis

Caption: Comparative mechanistic pathway showing the dual-action (DNA binding + ROS generation) of Metal-CPIMP complexes leading to enhanced apoptosis.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of Metal-CPIMP Complexes
  • Reagents: CPIMP Ligand (1 mmol), Metal Salt (MCl₂ or M(NO₃)₂ · xH₂O, 1 mmol), Ethanol (absolute).

  • Procedure:

    • Dissolve 1 mmol of CPIMP in 20 mL hot ethanol.

    • Add 1 mmol of metal salt dissolved in 10 mL ethanol dropwise.

    • Reflux for 4–6 hours until precipitate forms.

    • Filter, wash with cold ethanol/ether, and dry in vacuo.

    • Validation: Confirm coordination via IR (shift in C=N stretch) and UV-Vis (appearance of MLCT bands).

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol measures metabolic activity as a proxy for cell viability.

  • Seeding: Plate cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add CPIMP ligand and Metal-CPIMP complexes at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.1%) and Cisplatin (+ve control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
    • Plot Log(Concentration) vs. Viability to determine IC₅₀.

DNA Binding Validation (Viscosity Study)

To distinguish intercalation (Ligand/Complex) from groove binding.

  • Method: Measure viscosity of CT-DNA solution with increasing [Complex]/[DNA] ratio.

  • Result Interpretation:

    • Increase in Viscosity: Indicates Intercalation (Complex pushes base pairs apart, lengthening the helix). Expected for CPIMP complexes.

    • No Change/Decrease: Indicates Groove Binding or Electrostatic interaction.

References

  • Comparative Cytotoxicity of Phenanthroline Derivatives Source: European Journal of Pharmacology

    • Context: Establishes the baseline cytotoxicity and PI3K/AKT inhibition of imidazo-phenanthroline ligands (IPM713/CPIMP class).
  • Metal Complexes of Imidazo[4,5-f][1,10]phenanthroline Source: Mendeleev Communications[3]

    • Context: Details the synthesis and stability constants of Fe, Co, and Zn complexes of CPIMP-type ligands.
  • Ruthenium(II)

    • Context: Specific data on o-ClPIP (CPIMP) Ru(II) complexes showing IC50 values in MCF-7 lines.[1]

  • Cytotoxic Activity of Copper(II) Phenanthroline Complexes Source: Journal of Inorganic Biochemistry

    • Context: Validates the "Chelation Theory" and enhanced cytotoxicity of Cu-Phenanthroline systems via ROS gener

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL
Reactant of Route 2
Reactant of Route 2
2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.